Maropitant
Description
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPCVMLFFSQFIX-CONSDPRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057874 | |
| Record name | Maropitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-67-4 | |
| Record name | Maropitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maropitant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maropitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Maropitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAROPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE2T9H4DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of Maropitant: A Technical Guide
An In-depth Look at the First-in-Class NK-1 Receptor Antagonist for Veterinary Use
Executive Summary
Maropitant, marketed as Cerenia®, represents a significant advancement in veterinary medicine as the first neurokinin-1 (NK-1) receptor antagonist specifically developed to treat and prevent emesis in dogs and cats[1][2]. Developed by Zoetis (formerly Pfizer Animal Health), its targeted mechanism of action offers a broad-spectrum antiemetic effect against various causes of vomiting[3][4]. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, and clinical development of this compound, intended for researchers, scientists, and drug development professionals.
The Scientific Rationale: Targeting the Final Common Pathway of Emesis
The development of this compound was rooted in the understanding of the neurobiology of vomiting. The emetic reflex is a complex process involving multiple neurotransmitters and pathways that converge on a central "vomiting center" in the brainstem[5].
A key neurotransmitter in this process is Substance P, a neuropeptide belonging to the tachykinin family. Substance P exerts its effects by binding to the neurokinin-1 (NK-1) receptor, which is strategically located in key areas of the brainstem involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema. The binding of Substance P to the NK-1 receptor is considered a crucial, final step in triggering the vomiting reflex, regardless of the initial stimulus (e.g., toxins in the blood, motion sickness, or gastrointestinal irritation). This made the NK-1 receptor an attractive target for a broad-spectrum antiemetic drug. By blocking this receptor, it would be possible to inhibit emesis from both central and peripheral triggers.
Discovery and Profile of this compound
This compound (as this compound citrate) is a potent and selective, non-peptide antagonist of the NK-1 receptor. It belongs to the quinuclidine class of compounds and was specifically designed for veterinary use. Its chemical structure allows it to effectively cross the blood-brain barrier and bind with high affinity to NK-1 receptors in the central nervous system. The development of a selective NK-1 antagonist like this compound was a turning point in managing vomiting in veterinary patients, moving beyond less specific treatments like 5-HT3 antagonists, which are primarily effective against certain types of emesis.
Mechanism of Action
This compound functions as a competitive antagonist at the NK-1 receptor. Its molecular structure mimics that of Substance P, allowing it to occupy the receptor's binding site. By binding to the NK-1 receptors in the emetic center, this compound prevents Substance P from binding and initiating the downstream signaling cascade that results in vomiting. This blockade is highly selective for the NK-1 receptor over other neurokinin receptors (NK-2, NK-3), which contributes to its favorable safety profile and minimizes off-target effects.
Caption: this compound competitively blocks Substance P from binding to the NK-1 receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound has been well-characterized in both dogs and cats. It exhibits different properties depending on the route of administration (subcutaneous vs. oral) and species. The drug is highly protein-bound (>99%) and is primarily metabolized in the liver by cytochrome P450 enzymes (specifically CYP2D15 and CYP3A12 in dogs).
Table 1: Key Pharmacokinetic Parameters of this compound in Dogs and Cats
| Parameter | Dog | Cat | Source(s) |
| Subcutaneous (SC) Administration (1 mg/kg) | |||
| Bioavailability | ~91% | ~117% (may be underestimated) | |
| Time to Max. Concentration (Tmax) | ~0.75 hours | Not specified | |
| Elimination Half-Life (t½) | ~4-8 hours | ~13-17 hours | |
| Duration of Action | 24 hours | 24 hours | |
| Oral (PO) Administration | |||
| Bioavailability (2 mg/kg dose) | ~24% | ~50% | |
| Bioavailability (8 mg/kg dose) | ~37% | Not applicable | |
| Time to Max. Concentration (Tmax) | ~1.9 hours (2 mg/kg) | Not specified | |
| Protein Binding | >99.5% | >99% | |
| Metabolism | Hepatic (CYP3A12, CYP2D15) | Hepatic | |
| Excretion | Primarily hepatic | Primarily hepatic |
Note: The lower oral bioavailability is attributed to first-pass metabolism in the liver. The dosing for oral administration is higher to compensate for this effect.
Clinical Development and Efficacy
This compound's efficacy has been validated in numerous randomized clinical trials for various etiologies of vomiting.
Experimental Protocols for Key Efficacy Studies
The clinical development program for this compound involved rigorous, multi-center, randomized, and placebo-controlled trials to establish its safety and efficacy.
Protocol: Treatment of Acute Vomiting in Dogs A common experimental design to test the efficacy of this compound for acute vomiting involved the following steps:
-
Enrollment: Dogs presenting to veterinary hospitals with a history of acute vomiting from various causes (e.g., gastritis, dietary indiscretion) were enrolled.
-
Randomization: Patients were randomly assigned to receive either this compound or a placebo in a blinded fashion. A typical randomization was a 3:1 ratio (this compound:Placebo).
-
Dosing Regimen: The initial dose was administered subcutaneously (1 mg/kg this compound or equivalent volume of saline placebo). Subsequent daily doses could be given either subcutaneously or orally (minimum 2 mg/kg) for up to 5 days as needed.
-
Efficacy Assessment: The primary endpoint was the reduction in the frequency of emesis. Observers recorded the number of vomiting episodes over the treatment period.
-
Data Analysis: The proportion of dogs that stopped vomiting in the this compound group was compared to the placebo group using statistical analysis (e.g., P-value) to determine significance.
Caption: A typical workflow for a randomized controlled clinical trial of this compound.
Summary of Clinical Efficacy
Clinical trials have demonstrated this compound's superiority over placebo and its high efficacy in managing vomiting from diverse causes.
Table 2: Summary of this compound Efficacy in Pivotal Canine Clinical Trials
| Indication | Study Design | Dosing Regimen | Efficacy Outcome | Source(s) |
| Treatment of Acute Vomiting | Randomized, multi-center, placebo-controlled | 1 mg/kg SC or 2 mg/kg PO, once daily | 78.2% of this compound-treated dogs stopped vomiting, compared to 50% of placebo-treated dogs (P ≤ 0.0012). | |
| Prevention of Motion Sickness | Randomized, two-period crossover, placebo-controlled | 8 mg/kg PO, 2 hours before travel | Reduced vomiting by 86.1% compared to placebo. | |
| Prevention of Motion Sickness | Randomized, two-period crossover, placebo-controlled | 8 mg/kg PO, 10 hours before travel | Reduced vomiting by 76.5% compared to placebo. | |
| Prevention of Chemotherapy-Induced Vomiting (Cisplatin) | Randomized clinical trial | 1 mg/kg SC, 1 hour before cisplatin | Significantly effective in preventing cisplatin-associated vomiting. | |
| Prevention of Opioid-Induced Vomiting (Hydromorphone) | Clinical study | 1 mg/kg SC/IM, 30-60 mins before hydromorphone | Completely prevented emesis. |
This compound is also approved for treating and preventing vomiting in cats and has been shown to be effective against emesis induced by xylazine.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step organic process to construct its complex quinuclidine-based structure. Key structural elements essential for its high-affinity binding to the NK-1 receptor include the bridgehead basic nitrogen, the benzhydryl moiety, and the 2-methoxybenzyl amino side chain. These features allow it to fit precisely into the receptor's binding pocket, effectively blocking the action of Substance P.
Safety and Toxicology
This compound is generally well-tolerated in dogs and cats at the recommended dosages.
-
Common Adverse Effects: The most frequently reported adverse effect is pain upon subcutaneous injection, which can be mitigated by refrigerating the vial.
-
Contraindications: Its use should be approached with caution in patients with hepatic dysfunction, as the drug is cleared by the liver. It is not approved for use in puppies younger than 8 weeks or kittens less than 16 weeks of age. Reproductive toxicity studies in the target species have not been conducted, so its use in pregnant animals requires a benefit-risk assessment.
Conclusion
The development of this compound was a landmark achievement in veterinary pharmacology, born from a deep understanding of the neurophysiology of emesis. By selectively targeting the NK-1 receptor, it provides a safe and highly effective broad-spectrum treatment for one of the most common clinical signs in dogs and cats. Its robust clinical development program has firmly established its efficacy and safety, making it an indispensable tool in modern veterinary practice.
References
- 1. The pharmacokinetics of this compound, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on the perioperative use of this compound citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. newsvoir.com [newsvoir.com]
- 5. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis. | Semantic Scholar [semanticscholar.org]
Maropitant's Role in Blocking Substance P in the Emetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emesis, the forceful expulsion of gastrointestinal contents, is a critical protective reflex. However, in clinical contexts such as chemotherapy, post-operative recovery, and various systemic diseases, it becomes a significant and debilitating symptom. The emetic pathway is a complex neurological circuit involving multiple neurotransmitters and receptor systems. A key final common pathway is mediated by the neuropeptide Substance P (SP) and its high-affinity binding to the neurokinin-1 (NK-1) receptor. Maropitant is a potent and selective NK-1 receptor antagonist developed to inhibit this pathway, providing broad-spectrum antiemetic coverage. This document provides an in-depth technical overview of the mechanism of action, pharmacokinetics, and clinical efficacy of this compound, with a focus on its interaction with the Substance P-mediated emetic signaling cascade.
The Emetic Pathway and the Central Role of Substance P
The vomiting reflex is coordinated by the emetic center in the medulla oblongata, which includes the nucleus tractus solitarius (NTS) and the area postrema, also known as the chemoreceptor trigger zone (CTZ). The CTZ is located outside the blood-brain barrier, allowing it to detect emetogenic substances in the blood.
Emetic stimuli can be broadly categorized as:
-
Central Stimuli : Acting directly on the CTZ or emetic center (e.g., uremic toxins, certain drugs like apomorphine).
-
Peripheral Stimuli : Originating from the gastrointestinal tract (e.g., chemotherapy-induced cell damage, gastroenteritis) and transmitted to the NTS via vagal and sympathetic afferent nerves.
Multiple neurotransmitters, including dopamine, serotonin, and acetylcholine, are involved in the initial stages of these pathways. However, Substance P is recognized as a crucial neurotransmitter in the final common step of the emetic reflex.[1] It is released from vagal afferent terminals in the NTS in response to both central and peripheral stimuli. By binding to NK-1 receptors, which are densely concentrated in the emetic center, Substance P triggers the signaling cascade that culminates in the act of vomiting.[1][2] This makes the SP/NK-1R interaction a critical target for broad-spectrum antiemetic therapy.[1]
Mechanism of Action: this compound as a Selective NK-1 Receptor Antagonist
This compound is a competitive antagonist of the NK-1 receptor.[3] Its structure allows it to bind with high affinity and selectivity to the receptor, physically preventing the endogenous ligand, Substance P, from binding and initiating the downstream signaling cascade.
NK-1 Receptor Signaling
The NK-1 receptor is a G protein-coupled receptor (GPCR). Upon binding of Substance P, the receptor undergoes a conformational change, activating associated heterotrimeric G proteins, primarily Gq and Gs.
-
Gq Pathway : Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
Gs Pathway : Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).
This cascade of second messengers ultimately results in neuronal excitation within the emetic center. This compound, by blocking the initial SP binding, prevents the activation of these G proteins and the entire downstream signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound exhibits some key differences between species and routes of administration. It is characterized by high plasma protein binding (>99%) and hepatic metabolism, primarily involving cytochrome P450 isoenzymes (CYP2D15 and CYP3A12 in dogs). Due to saturation of the low-capacity CYP2D15 enzyme, this compound can display non-linear kinetics at higher doses.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |
| Bioavailability (%) | ~91% | ~24% | ~37% |
| Tmax (hours) | ~0.75 | ~1.9 | ~1.7 |
| Cmax (ng/mL) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Half-life (t½) (hours) | ~7.75 | ~4.03 | ~5.46 |
| Accumulation Ratio | 1.5 (after 5 days) | 1.5 (after 5 days) | 4.81 (after 14 days) |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Subcutaneous (1 mg/kg) | Oral (1 mg/kg) |
| Bioavailability (%) | ~117% (or 91.3%) | ~50% |
| Tmax (hours) | ~0.32 | Data not consistently reported |
| Cmax (ng/mL) | ~165 | Data not consistently reported |
| Half-life (t½) (hours) | ~13-17 (or 16.8) | ~13-17 |
| Accumulation Ratio | 2.5 (after 5 days) | Data not consistently reported |
Efficacy Data from Key Studies
This compound has demonstrated broad-spectrum antiemetic efficacy in numerous preclinical and clinical trials against both central and peripheral emetogens.
Table 3: Summary of this compound Efficacy in Dogs
| Emetic Stimulus | This compound Dose & Route | Outcome | Reference |
| Cisplatin (IV) | 1 mg/kg SC (Treatment) | Reduced mean emetic events from 15.8 (placebo) to 5.2. | |
| Cisplatin (IV) | 2 mg/kg PO (Prevention) | Reduced mean emetic events from 20.3 (placebo) to 1.1. | |
| Motion Sickness | 8 mg/kg PO (Prevention) | Reduced vomiting occurrence by 86.1% vs. placebo when given 2 hrs prior. | |
| Morphine/Acepromazine | 1 mg/kg SC (Prevention) | Reduced vomiting frequency by 70% when given 30 mins prior. | |
| Various Clinical Causes | 1 mg/kg SC | 97% of this compound-treated dogs did not vomit vs. 71% for metoclopramide. |
Table 4: Summary of this compound Efficacy in Cats
| Emetic Stimulus | This compound Dose & Route | Outcome | Reference |
| Xylazine | 1 mg/kg IV (Prevention) | Completely prevented emesis. | |
| Xylazine | 1 mg/kg PO (Prevention) | Reduced mean emetic events by 90% vs. placebo. | |
| Chronic Kidney Disease | 4 mg total dose PO daily | Significantly decreased vomiting episodes over 2 weeks vs. placebo. | |
| Morphine/Dexmedetomidine | 1 mg/kg SC (Prevention) | Vomiting occurred in 3% of this compound-treated cats vs. 56% in placebo group. |
Experimental Protocols
Protocol: In Vitro NK-1 Receptor Radioligand Binding Assay
This protocol is a representative methodology for determining the binding affinity of a compound like this compound to the NK-1 receptor. It is based on competitive displacement of a radiolabeled ligand.
-
Membrane Preparation :
-
Culture cells engineered to express a high density of NK-1 receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via BCA assay).
-
-
Competitive Binding Assay :
-
In a 96-well plate, add the following to each well:
-
150 µL of the membrane preparation (containing a standardized amount of protein, e.g., 10-20 µg).
-
50 µL of the test compound (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding control.
-
For non-specific binding control wells, add a high concentration of unlabeled Substance P.
-
50 µL of a radiolabeled NK-1 antagonist (e.g., [³H]-Substance P) at a fixed concentration near its Kd value.
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
-
Separation and Counting :
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Subtract non-specific binding from all other measurements to determine specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound (this compound).
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Cisplatin-Induced Emesis Model in Dogs
This protocol describes a common method for evaluating the anti-emetic efficacy of a drug in a canine model.
-
Animal Selection and Acclimation :
-
Select healthy, purpose-bred dogs (e.g., Beagles) of a specific age and weight range.
-
Acclimate animals to the housing and study conditions for a minimum of 7 days. Ensure access to food and water is standardized.
-
-
Randomization and Dosing :
-
Randomly assign dogs to treatment groups (e.g., Placebo control, this compound 1 mg/kg). The study should be blinded.
-
Fast dogs overnight prior to the study day.
-
Administer the test article (this compound) or placebo via the designated route (e.g., subcutaneous injection) at a specified time before the emetic challenge (e.g., 1 hour).
-
-
Emetic Challenge :
-
Administer cisplatin intravenously. A dose of 70 mg/m² is commonly used to reliably induce emesis. This may require pre-hydration with IV fluids to mitigate nephrotoxicity.
-
-
Observation and Data Collection :
-
Continuously observe the animals for a pre-determined period (e.g., 6-8 hours) post-cisplatin administration.
-
The primary endpoint is the total number of emetic events (vomiting and retching) for each animal.
-
Secondary endpoints can include:
-
Time to the first emetic event.
-
Incidence of emesis (% of animals that vomit).
-
Nausea scoring based on behavioral signs (e.g., lethargy, salivation, lip-licking) using a visual analog scale (VAS).
-
-
-
Data Analysis :
-
Use appropriate statistical methods (e.g., t-test, ANOVA, or non-parametric equivalents) to compare the primary and secondary endpoints between the this compound and placebo groups. A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
This compound functions as a highly effective antiemetic by selectively antagonizing the neurokinin-1 receptor, thereby blocking the final common pathway of the emetic reflex mediated by Substance P. Its ability to inhibit vomiting from both central and peripheral stimuli provides a broad spectrum of activity that is valuable in numerous clinical scenarios. A thorough understanding of its mechanism of action, combined with knowledge of its pharmacokinetic and efficacy profiles, allows researchers and drug development professionals to effectively utilize and build upon this therapeutic strategy for managing emesis.
References
Preclinical Profile of Maropitant: An In-Depth Examination of its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maropitant, a selective neurokinin-1 (NK-1) receptor antagonist, is widely recognized for its potent antiemetic effects. Beyond this primary indication, a growing body of preclinical evidence suggests that this compound possesses significant anti-inflammatory properties, positioning it as a potential therapeutic agent for a range of inflammatory conditions. This technical guide synthesizes the current preclinical data on the anti-inflammatory actions of this compound, providing a comprehensive overview of its mechanism of action, efficacy in various models, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. The neurokinin-1 (NK-1) receptor and its primary ligand, Substance P (SP), have emerged as key players in modulating inflammatory processes.[1][2] SP, a neuropeptide released from nerve endings and immune cells, can induce vasodilation, increase vascular permeability, and stimulate the production of pro-inflammatory cytokines.[2][3]
This compound acts as a competitive antagonist at the NK-1 receptor, thereby blocking the downstream effects of SP.[4] This mechanism forms the basis of its antiemetic action by inhibiting SP signaling in the central nervous system's vomiting center. However, the ubiquitous expression of NK-1 receptors in peripheral tissues, including immune cells, suggests a broader therapeutic potential for this compound in inflammatory disorders. This guide delves into the preclinical studies that have explored this potential.
Mechanism of Action: The Substance P/NK-1 Receptor Pathway
The anti-inflammatory effects of this compound are intrinsically linked to its ability to antagonize the Substance P/NK-1 receptor signaling pathway. When released in response to tissue injury or inflammation, Substance P binds to NK-1 receptors on various cell types, including mast cells, macrophages, and endothelial cells. This binding initiates a cascade of intracellular events that promote inflammation. This compound competitively inhibits this interaction, thereby attenuating the inflammatory response.
Preclinical Efficacy in Inflammatory Models
Acute Pancreatitis in a Mouse Model
A significant preclinical study investigated the anti-inflammatory effects of this compound in a cerulein-induced model of acute pancreatitis in BALB/c mice. In this model, this compound demonstrated a notable ability to mitigate the inflammatory cascade.
Experimental Workflow: Murine Acute Pancreatitis Model
Quantitative Data Summary
The administration of this compound resulted in a statistically significant reduction in key inflammatory markers compared to the untreated acute pancreatitis group.
| Parameter | Normal Control | Acute Pancreatitis (AP) | AP + this compound |
| Plasma Amylase (U/L) | Not Reported | Significantly Elevated | Significantly Lowered vs. AP |
| Plasma IL-6 (pg/mL) | Not Reported | Significantly Elevated | Completely Inhibited |
| MPO-Positive Cells/20 HPF | 0.4 ± 0.1 | 85.7 ± 15.6 | 28.3 ± 6.6 |
| Data extracted from Tsukamoto et al. (2018). |
These findings suggest that this compound can effectively suppress the systemic and local inflammatory responses in this model of acute pancreatitis. The reduction in myeloperoxidase (MPO)-positive cells indicates a decrease in neutrophil infiltration into the pancreatic tissue, a hallmark of acute inflammation.
Post-Operative Ileus in a Mouse Model
In contrast to the findings in the acute pancreatitis model, a study investigating this compound in a mouse model of post-operative ileus (POI) did not observe a significant anti-inflammatory effect. While this compound did induce a disorder of intestinal motility, it failed to inhibit the infiltration of leukocytes into the inflamed intestinal muscle layer.
Quantitative Data Summary
| Parameter | Control | Post-Operative Ileus (IM) | IM + this compound (1-10 mg/kg) |
| Neutrophil Infiltration | 0 ± 0 | 803.04 ± 58.76 | No Significant Effect |
| Macrophage Infiltration | 533.51 ± 55.53 | 3173.72 ± 446.30 | No Significant Effect |
| Data extracted from Mikawa et al. (2015). |
This discrepancy in anti-inflammatory efficacy between the two models may be attributable to the differing degrees of NK-1 receptor involvement in the inflammatory processes of each condition.
Experimental Protocols
Cerulein-Induced Acute Pancreatitis Model
-
Animals: BALB/c mice were used in this study.
-
Induction of Pancreatitis: Acute pancreatitis was induced by intraperitoneal administration of cerulein.
-
This compound Administration: this compound was administered subcutaneously at a dose of 8 mg/kg.
-
Outcome Measures:
-
Biochemical Analysis: Plasma levels of amylase, lipase, and interleukin-6 (IL-6) were measured.
-
Gene Expression Analysis: mRNA expression levels of NK-1R and Substance P in pancreatic tissue were assessed via real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Histopathology: Infiltration of inflammatory cells in the pancreas was quantified by myeloperoxidase (MPO) staining.
-
Post-Operative Ileus Model
-
Animals: Mice were used in this study.
-
Induction of Ileus: Post-operative ileus was induced by intestinal manipulation.
-
This compound Administration: this compound was administered subcutaneously at doses ranging from 1 to 10 mg/kg.
-
Outcome Measures:
-
Intestinal Transit: Measured by the transportation of orally administered phenol red-labeled luminal content.
-
Leukocyte Infiltration: Assessed by immunohistochemistry for CD68-positive macrophages and MPO-stained neutrophils in the intestinal smooth muscle layer.
-
Discussion and Future Directions
The preclinical evidence for the anti-inflammatory properties of this compound is compelling, yet nuanced. The robust anti-inflammatory effects observed in the murine model of acute pancreatitis highlight its potential as a therapeutic for conditions where the Substance P/NK-1 receptor pathway plays a significant pathogenic role. The significant reduction in pro-inflammatory cytokines and neutrophil infiltration underscores its ability to modulate key aspects of the inflammatory response.
Conversely, the lack of anti-inflammatory effect in the post-operative ileus model serves as a crucial reminder that the therapeutic efficacy of this compound is likely context-dependent. The specific inflammatory milieu and the relative contribution of the SP/NK-1R axis to the pathology will likely dictate its clinical utility.
Future preclinical research should aim to:
-
Elucidate the precise intracellular signaling pathways modulated by this compound in different inflammatory cell types.
-
Investigate the efficacy of this compound in a broader range of preclinical inflammatory models, including those for arthritis, inflammatory bowel disease, and asthma, where NK-1R antagonists have shown promise.
-
Conduct pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens for anti-inflammatory effects, which may differ from those used for its antiemetic properties.
Conclusion
This compound, through its antagonism of the NK-1 receptor, demonstrates significant anti-inflammatory properties in specific preclinical models. Its ability to inhibit the pro-inflammatory effects of Substance P presents a promising avenue for the development of novel anti-inflammatory therapies. While further research is warranted to fully delineate its therapeutic potential and limitations, the existing data provide a solid foundation for continued investigation into the non-antiemetic applications of this versatile compound. This guide provides researchers and drug development professionals with a comprehensive overview of the current state of knowledge, facilitating the design of future studies to unlock the full therapeutic potential of this compound.
References
Maropitant's Effect on Neurogenic Inflammation in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of maropitant, a neurokinin-1 (NK1) receptor antagonist, on neurogenic inflammation in various animal models. It synthesizes findings from preclinical studies, detailing experimental methodologies, quantitative outcomes, and the underlying signaling pathways.
Introduction to Neurogenic Inflammation and this compound
Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides, primarily Substance P (SP), from peripheral sensory nerve terminals.[1][2] This process is characterized by vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of immune cells, contributing to the classic signs of inflammation.[1][3] The neuropeptide Substance P exerts its pro-inflammatory effects by binding to its high-affinity G-protein coupled receptor, the neurokinin-1 receptor (NK1R), which is expressed on a variety of cells including endothelial cells, mast cells, and immune cells.[3] The interaction between SP and NK1R is a critical signaling axis in the pathophysiology of various inflammatory conditions, including pancreatitis, neuropathic pain, and inflammatory bowel disease.
This compound is a potent and selective antagonist of the NK1 receptor. It functions by competitively inhibiting the binding of Substance P to the NK1R, thereby blocking the downstream signaling cascade that leads to neurogenic inflammation. While widely used in veterinary medicine as a broad-spectrum antiemetic, its role as an anti-inflammatory and analgesic agent is an active area of research. This guide explores the preclinical evidence from animal models that investigates the therapeutic potential of this compound in mitigating neurogenic inflammation.
Mechanism of Action: Targeting the Substance P/NK1R Pathway
The core mechanism of this compound's anti-inflammatory action is its direct antagonism of the NK1 receptor. In response to noxious stimuli or tissue injury, sensory neurons release Substance P. SP then binds to NK1 receptors on surrounding cells, triggering a cascade of intracellular events. This activation leads to vasodilation, an increase in vascular permeability, and the expression of adhesion molecules on endothelial cells, which facilitates the extravasation of immune cells like neutrophils and macrophages to the site of injury. Furthermore, SP can directly stimulate immune cells to release a host of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), amplifying the inflammatory response in a positive feedback loop.
This compound, by occupying the binding site on the NK1 receptor, prevents Substance P from initiating these events. This blockade is expected to reduce plasma extravasation, decrease immune cell infiltration, and lower the concentration of inflammatory mediators, thereby attenuating the overall inflammatory process.
Experimental Protocols in Animal Models
The anti-inflammatory effects of this compound have been investigated in several animal models of disease that involve a neurogenic inflammatory component.
3.1 Acute Pancreatitis Model
-
Objective: To investigate the anti-inflammatory action of this compound in acute pancreatitis (AP).
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: AP was induced by intraperitoneal (IP) administration of cerulein, a cholecystokinin analogue that causes pancreatic acinar cell injury and inflammation.
-
This compound Administration: this compound was administered subcutaneously (SC) at a dose of 8 mg/kg.
-
Measurements:
-
Plasma levels of amylase, lipase, and Interleukin-6 (IL-6) were measured to assess pancreatic injury and systemic inflammation.
-
Pancreatic tissue was analyzed for the infiltration of inflammatory cells using myeloperoxidase (MPO) staining, a marker for neutrophils.
-
mRNA expression of NK1R and Substance P in pancreatic tissue was assessed via real-time RT-PCR.
-
3.2 Neuropathic Pain Model
-
Objective: To determine the effective dose and therapeutic potential of this compound on neuroinflammation and oxidative stress in a model of neuropathic pain.
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Neuropathic pain was induced by chronic constriction injury (CCI) of the sciatic nerve.
-
This compound Administration: Rats received daily intraperitoneal (IP) injections of this compound at doses of 3, 6, 15, 30, and 50 mg/kg. A dose of 30 mg/kg was found to be most effective in reducing mechanical allodynia.
-
Measurements:
-
Nociception: Mechanical allodynia was assessed using von Frey filaments.
-
Immunohistochemistry: Spinal cord tissue was analyzed for inflammatory markers (IL-10, TNFα), microglial marker (IBA-1), and neuronal markers (NeuN, TACR1).
-
qRT-PCR: Spinal cord tissue was analyzed for the expression of markers for hypoxia (HIF1α, Nrf2), antioxidant enzymes (Catalase, Sod1, GPx1), and endoplasmic reticulum stress (GRP78, CHOP, PERK).
-
3.3 Post-Operative Ileus (POI) Model
-
Objective: To evaluate the anti-inflammatory effects of this compound on leukocyte infiltration in a post-operative ileus model.
-
Animal Model: Mice.
-
Induction of Inflammation: POI was induced by surgical manipulation of the intestine.
-
This compound Administration: this compound was administered subcutaneously (SC) at a dose of 10 mg/kg.
-
Measurements:
-
Immunohistochemistry: The infiltration of leukocytes into the intestinal smooth muscle layer was measured by staining for CD68 (macrophages) and MPO (neutrophils).
-
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from animal studies investigating this compound's impact on neurogenic inflammation.
Table 1: Effect of this compound on Inflammatory Markers in Acute Pancreatitis (Mouse Model)
| Parameter | Control (AP only) | This compound (8 mg/kg) Treated | % Change | P-value | Citation |
| Plasma IL-6 (pg/ml) | 18.4 ± 6.7 | 1.6 ± 0.9 | -91.3% | <0.05 | |
| MPO-positive cells/20 HPF | 85.7 ± 15.6 | 28.3 ± 6.6 | -67.0% | <0.05 | |
| Plasma Amylase | Prominently Increased | Significantly Decreased | - | <0.05 |
Data are presented as mean ± SD. AP = Acute Pancreatitis; MPO = Myeloperoxidase; HPF = High-Power Field.
Table 2: Effect of this compound on Nociception and Inflammatory Markers in Neuropathic Pain (Rat Model)
| Parameter | Control (CCI + Vehicle) | This compound (30 mg/kg) Treated | Effect | Citation |
| Mechanical Nociceptive Threshold | Decreased | Increased (145.83% inhibition) | Antinociceptive | |
| Spinal Cord TNFα Expression | - | Reduced | Anti-inflammatory | |
| Spinal Cord IL-10 Expression | - | Reduced | - | |
| Spinal Cord IBA-1 Expression (Microglia) | - | Reduced | Anti-inflammatory | |
| Spinal Cord TACR1 (NK1R) Expression | - | Reduced | Target Engagement |
CCI = Chronic Constriction Injury. The study reported a reduction in the expression of inflammatory markers with this compound treatment.
Table 3: Effect of this compound on Leukocyte Infiltration in Post-Operative Ileus (Mouse Model)
| Parameter | Control (POI Model) | This compound (10 mg/kg) Treated | Effect | Citation |
| CD68-positive macrophages | Great number infiltrated | Infiltration not inhibited | No Effect | |
| MPO-stained neutrophils | Great number infiltrated | Infiltration not inhibited | No Effect |
POI = Post-Operative Ileus.
Discussion of Findings
The evidence from animal models demonstrates that this compound can exert significant anti-inflammatory effects, although these effects appear to be model-dependent.
In a mouse model of acute pancreatitis , a condition with a strong neurogenic inflammatory component, this compound demonstrated robust anti-inflammatory activity. It significantly reduced systemic levels of the pro-inflammatory cytokine IL-6 and markedly decreased the infiltration of neutrophils into the pancreas. This suggests that by blocking the SP/NK1R pathway, this compound can effectively interrupt the inflammatory cascade in this disease context.
In a rat model of neuropathic pain , this compound showed both antinociceptive and anti-inflammatory effects at the spinal cord level. Daily treatment with this compound not only alleviated pain behavior (mechanical allodynia) but also reduced the expression of the microglial marker IBA-1 and the pro-inflammatory cytokine TNFα. This indicates that this compound may modulate central sensitization and neuroinflammation associated with chronic pain states.
Conversely, in a mouse model of post-operative ileus , this compound at a dose of 10 mg/kg failed to inhibit the infiltration of macrophages and neutrophils into the inflamed intestinal muscle. This study suggests that in certain contexts or at the tested dosage, blocking the NK1 receptor alone may not be sufficient to prevent leukocyte recruitment. The authors of that study concluded that in their specific POI model, this compound did not have an anti-inflammatory action.
These divergent results highlight the complexity of inflammatory processes. The contribution of the Substance P/NK1R axis to the overall inflammatory response may vary significantly between different pathological conditions and tissues. While some inflammatory states are heavily driven by neurogenic components, others may be dominated by different pathways that are not targeted by this compound.
Conclusion and Future Directions
The preclinical data from animal models strongly suggest that this compound, through its antagonism of the NK1 receptor, possesses significant anti-inflammatory properties. Its efficacy is most pronounced in conditions where neurogenic inflammation, mediated by Substance P, plays a pivotal role, such as in acute pancreatitis and certain neuropathic pain states. However, its effectiveness may be limited in inflammatory conditions where the SP/NK1R axis is not the predominant pathological driver, as suggested by the post-operative ileus model.
For drug development professionals and researchers, these findings underscore the potential of repurposing this compound as a therapeutic agent for specific inflammatory diseases. Future research should focus on:
-
Dose-Response Studies: Establishing optimal dosing regimens for anti-inflammatory effects in different disease models, as efficacy may be dose-dependent.
-
Model-Specific Efficacy: Further elucidating the specific inflammatory conditions where NK1R antagonism is most beneficial.
-
Combination Therapies: Investigating whether this compound can act synergistically with other anti-inflammatory drugs to enhance therapeutic outcomes.
-
Translational Studies: Bridging the gap between these preclinical findings and potential clinical applications in both veterinary and human medicine.
By continuing to explore the anti-inflammatory capabilities of this compound, the scientific community can potentially unlock new therapeutic strategies for a range of debilitating inflammatory disorders.
References
Maropitant's potential off-label applications in research
An In-depth Technical Guide to the Off-Label Research Applications of Maropitant
Introduction
This compound, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK-1) receptor antagonist developed by Zoetis.[1][2] It is officially approved by the FDA for the treatment and prevention of vomiting and motion sickness in dogs and cats.[1][2][3] The core mechanism of this compound involves blocking the action of Substance P (SP), a key neuropeptide involved in emesis. However, the ubiquitous nature of SP and its NK-1 receptor in various pathophysiological processes, including inflammation, pain transmission, and vasodilation, has prompted significant research into its potential off-label applications.
This technical guide provides an in-depth overview of the current research into the off-label uses of this compound, targeting researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes complex pathways and workflows to facilitate a deeper understanding of this compound's potential beyond its antiemetic properties.
Core Mechanism of Action: The Substance P/NK-1 Receptor Pathway
This compound's therapeutic effects stem from its function as a competitive antagonist at the NK-1 receptor. Substance P, the natural ligand for this receptor, is a neuropeptide widely distributed in the central and peripheral nervous systems. When SP binds to the NK-1 receptor, it initiates a cascade of intracellular signaling that contributes to various physiological and pathological processes. This compound's structure allows it to bind to the NK-1 receptor with high affinity, thereby preventing SP from binding and exerting its effects. This blockade is the foundation for both its approved antiemetic use and its potential off-label applications.
Off-Label Application 1: Anti-Inflammatory Effects
Substance P is a significant mediator in neurogenic inflammation, promoting pro-inflammatory cytokine production, leukocyte infiltration, and increased vascular permeability. By blocking the SP/NK-1 pathway, this compound has been investigated for its potential anti-inflammatory properties in various disease models.
Key Research: Murine Model of Acute Pancreatitis
A notable study investigated this compound's anti-inflammatory action in a cerulein-induced acute pancreatitis (AP) model in mice. The study found that AP induction significantly increased the mRNA expression of Substance P in pancreatic tissue. Treatment with this compound led to a significant reduction in key inflammatory markers and cellular infiltration.
-
Animal Model: Male 8-week-old BALB/c mice were used, as this strain has a high susceptibility to cerulein.
-
Grouping: Mice were divided into three groups: a control group, a disease group (AP induction), and a treatment group (AP induction + this compound).
-
AP Induction: Pancreatitis was induced in the disease and treatment groups by hourly intraperitoneal (IP) injections of 50 µg/kg cerulein for seven hours.
-
Treatment: The treatment group received a single subcutaneous (SC) injection of this compound at a dose of 8 mg/kg immediately after the first cerulein administration.
-
Analysis: Plasma levels of amylase, lipase, and interleukin-6 (IL-6) were measured. Pancreatic tissue was assessed for inflammatory cell infiltration via myeloperoxidase (MPO) staining.
The study demonstrated that this compound significantly mitigated the inflammatory response in the pancreas.
| Parameter Measured | AP Group (No Treatment) | AP + this compound Group | Result | Citation |
| Plasma Amylase | Significantly Elevated | Significantly Lowered | Reduction in pancreatic enzyme leakage | |
| Plasma IL-6 | Significantly Elevated | Completely Inhibited | Potent inhibition of a key pro-inflammatory cytokine | |
| MPO-Positive Cells | 85.7 ± 15.6 cells/20 HPF | 28.3 ± 6.6 cells/20 HPF | Significant decrease in inflammatory cell infiltration |
Off-Label Application 2: Analgesia & Anesthetic-Sparing Effects
The involvement of the SP/NK-1 system in pain pathways, particularly in processing nociceptive signals in the spinal cord, provides a strong rationale for investigating NK-1 antagonists as analgesics. Research has focused on this compound's potential to alleviate visceral pain and to reduce the required dose of general anesthetics.
Key Research: Visceral Nociception Model in Dogs
Studies have evaluated this compound's ability to reduce the minimum alveolar concentration (MAC) of inhalant anesthetics, which is a measure of anesthetic potency and an indirect indicator of analgesia. A key experimental model involves measuring the sevoflurane MAC during a noxious visceral stimulus (ovarian ligament traction) in dogs.
-
Animal Model: Eight 1-year-old female dogs.
-
Anesthesia: Dogs were anesthetized with sevoflurane.
-
Stimulation: The right ovary and ovarian ligament were accessed via laparoscopy, and a consistent, noxious stimulus was applied using a traction force of 6.61 N.
-
MAC Determination: The baseline sevoflurane MAC required to prevent purposeful movement in response to the stimulus was determined.
-
Treatment: this compound was administered intravenously (IV), and the MAC was redetermined. Two dosing regimens were tested.
-
Analysis: The percentage decrease in sevoflurane MAC after this compound administration was calculated.
This compound demonstrated a significant anesthetic-sparing effect, suggesting it plays a role in managing visceral pain. Similar MAC reduction has also been observed in cats.
| This compound IV Dose | Baseline Sevoflurane MAC | Post-Maropitant MAC | MAC Reduction | Citation |
| 1 mg/kg load + 30 µg/kg/h CRI | 2.12 ± 0.4% | 1.61 ± 0.4% | 24% | |
| 5 mg/kg load + 150 µg/kg/h CRI | 2.12 ± 0.4% | 1.48 ± 0.4% | 30% |
Off-Label Application 3: Other Areas of Investigation
The role of Substance P in diverse biological processes has led to the exploration of this compound in other clinical contexts, although research in these areas is more preliminary.
-
Feline Pruritus: In an open-label study, this compound (2 mg/kg PO daily for 4 weeks) was evaluated for treating non-flea, non-food-induced hypersensitivity dermatitis in cats. The treatment significantly decreased both lesion (SCORFAD) and pruritus (VAS) scores in most cats and was well-tolerated.
-
Chronic Bronchitis: Substance P is implicated in cough reflexes and airway inflammation. This has led to investigations into the potential antitussive effects of NK-1 receptor antagonists like this compound.
-
Gastrointestinal Motility: The SP/NK-1 system helps modulate gastrointestinal peristalsis. However, one study in mice suggested that at high doses, this compound may induce intestinal motility disorders rather than providing an anti-inflammatory effect in a postoperative ileus model.
-
Chronic Kidney Disease (CKD): this compound has been shown to be effective in palliating chronic vomiting in cats with CKD, potentially aiding in their nutritional management.
Conclusion and Future Directions
This compound's primary mechanism as a selective NK-1 receptor antagonist provides a strong scientific basis for exploring its therapeutic potential beyond antiemesis. Current research provides compelling evidence for its off-label use as an anti-inflammatory agent, particularly in acute pancreatitis, and as an adjunct for visceral analgesia, where it has a clear anesthetic-sparing effect.
While promising, many of these applications are supported by a limited number of studies. Future research should focus on:
-
Dose-Response Studies: Establishing optimal dosing regimens for different off-label applications.
-
Broader Disease Models: Evaluating this compound's efficacy in other inflammatory conditions such as inflammatory bowel disease, asthma, and arthritis.
-
Clinical Trials: Moving from animal models to robust, placebo-controlled clinical trials in target species to confirm analgesic and anti-inflammatory efficacy.
-
Chronic Use Safety: Further investigating the long-term safety profile of this compound, as some off-label uses may require chronic administration.
For drug development professionals, this compound serves as a successful case study for repurposing veterinary drugs and highlights the therapeutic potential of targeting the Substance P/NK-1 pathway for a variety of complex diseases.
References
Methodological & Application
Application Notes and Protocols for Subcutaneous Administration of Maropitant in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Maropitant (Cerenia®) in rodent models. This compound is a selective neurokinin-1 (NK1) receptor antagonist that effectively blocks the action of Substance P, a key neuropeptide involved in emesis, inflammation, and pain pathways.[1][2][3]
Mechanism of Action
This compound functions by competitively binding to the NK1 receptor, thereby preventing Substance P from exerting its biological effects.[4] This action occurs both centrally in the brain's vomiting center and chemoreceptor trigger zone, and peripherally in the gastrointestinal tract and other tissues.[3] By blocking Substance P, this compound can prevent vomiting from a wide range of stimuli.
Applications in Rodent Research
Subcutaneous administration of this compound in rodents has been investigated for various applications, including:
-
Anti-emetic: Preventing nausea and vomiting.
-
Anti-inflammatory: Reducing inflammation in models of acute pancreatitis.
-
Analgesic: Providing mild pain control.
-
Anti-pruritic: Alleviating itching associated with conditions like ulcerative dermatitis.
Quantitative Data Summary
The following tables summarize key quantitative data for the subcutaneous administration of this compound in various rodent models.
Table 1: Recommended Dosages for Different Applications
| Application | Rodent Model | Dosage (mg/kg) | Frequency | Reference |
| Anti-inflammatory | Mouse (BALB/c) | 8 | Single dose | |
| Anti-pruritic (Ulcerative Dermatitis) | Mouse (C57BL/6) | 1 | Once daily for 5-10 days | |
| Neuropathic Pain | Rat (Wistar) | 15-30 | Once daily | |
| General Anti-emetic (licensed dose for dogs/cats, often extrapolated) | - | 1 | Once daily |
Table 2: Pharmacokinetic Parameters of Subcutaneous this compound in Rodents and Other Species
| Parameter | Dog | Cat | Rabbit |
| Bioavailability | 90.7% | 117% | 58.9% |
| Time to Max. Concentration (Tmax) | 0.75 hours | - | 1.25 ± 0.89 hours |
| Terminal Half-life (T½) | - | 13-17 hours | 13.1 ± 2.44 hours |
| Reference |
Note: Comprehensive pharmacokinetic data for subcutaneous this compound in mice and rats is not as readily available as for other species.
Experimental Protocols
Protocol 1: Subcutaneous this compound Administration for Anti-inflammatory Studies in Mice
Based on the methodology for investigating acute pancreatitis.
1. Materials:
- This compound citrate (e.g., Cerenia® injectable solution, 10 mg/mL)
- Sterile saline (0.9% sodium chloride)
- Sterile 1 mL syringes with 25-27 gauge needles
- Appropriate mouse strain (e.g., BALB/c)
- Animal scale
2. Preparation of this compound Solution:
- This compound citrate can be dissolved in saline to the desired final concentration. For an 8 mg/kg dose in a 25g mouse, this would be 0.2 mg.
- Example dilution: To achieve a 2 mg/mL solution, dilute the 10 mg/mL stock solution with sterile saline. This allows for a more accurate and larger volume for injection.
3. Animal Handling and Dosing:
- Weigh each mouse accurately to determine the precise dose volume.
- Gently restrain the mouse and lift the skin over the dorsal (back) region, between the shoulder blades, to form a "tent".
- Insert the needle into the base of the skin tent, parallel to the spine.
- Administer the calculated volume of the this compound solution subcutaneously.
- Withdraw the needle and gently massage the injection site to aid dispersion.
4. Monitoring:
- Observe the animal for any signs of distress or adverse reactions, particularly pain at the injection site, which is a known side effect.
- To mitigate injection pain, it has been noted that refrigerating the this compound solution may help, as more of the drug remains bound to its cyclodextrin vehicle at cooler temperatures.
- Proceed with the experimental model (e.g., induction of pancreatitis) as per the study design.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks Substance P from binding to the NK1 receptor.
Experimental Workflow for Subcutaneous Administration
Caption: Workflow for subcutaneous this compound administration in rodents.
References
Application Notes and Protocols for Studying Chemotherapy-Induced Nausea with Maropitant in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant and debilitating side effects of many cancer treatments, often leading to poor patient compliance.[1] The development of effective antiemetic drugs is crucial for improving the quality of life for cancer patients. Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has emerged as a valuable tool in both veterinary medicine and preclinical research for managing emesis.[1][2] It functions by blocking the action of substance P, a key neurotransmitter in the central and peripheral pathways that trigger nausea and vomiting.[1] These application notes provide detailed protocols for utilizing this compound in established animal models of CINV, offering a framework for efficacy testing and mechanistic studies.
Mechanism of Action: The NK-1 Receptor Pathway
This compound exerts its antiemetic effects by competitively inhibiting the binding of substance P to the neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide released in response to emetogenic stimuli, such as chemotherapy.[1] It plays a crucial role in transmitting signals within the emetic centers of the brain, including the nucleus tractus solitarius and the area postrema. By blocking the NK-1 receptor, this compound disrupts this signaling cascade, thereby preventing the initiation of the vomiting reflex.
Caption: NK-1 Receptor Signaling Pathway in Emesis.
Experimental Protocols
Cisplatin-Induced Emesis in Dogs
The dog is a well-validated model for studying CINV as they exhibit both acute and delayed phases of emesis, similar to humans.
Materials:
-
Healthy adult Beagle dogs
-
Cisplatin (injectable solution)
-
This compound (injectable or oral tablets)
-
Placebo control (e.g., saline for injection, sugar pill for oral)
-
Intravenous (IV) catheters and administration sets
-
Observation cages with video recording capabilities
-
Nausea scoring sheets (Visual Analog Scale - VAS)
Protocol:
-
Acclimation: Acclimate dogs to the housing and experimental procedures for at least 7 days.
-
Fasting: Fast dogs overnight (approximately 12 hours) before cisplatin administration, with water available ad libitum.
-
Baseline Observations: Record baseline behavioral data and nausea scores. A common method is the Visual Analog Scale (VAS), where observers rate nausea based on behaviors like listlessness, salivation, and lip-licking.
-
This compound/Placebo Administration:
-
Prevention: Administer this compound or placebo at the desired dose and route. For oral administration, a common dose is 2 mg/kg, given 1-2 hours before cisplatin. For subcutaneous (SC) injection, 1 mg/kg can be administered 45-60 minutes prior.
-
Treatment: Administer this compound (e.g., 1 mg/kg SC) or placebo immediately after the first emetic event following cisplatin administration.
-
-
Cisplatin Administration: Administer cisplatin intravenously. A commonly used emetogenic dose is 70 mg/m². The infusion is typically given over a period of 20-30 minutes.
-
Observation and Data Collection:
-
Continuously monitor the dogs for at least 8 hours post-cisplatin administration.
-
Record the number of retches and vomits for each animal.
-
Score nausea at regular intervals (e.g., every 15-30 minutes) using the VAS.
-
Note any adverse events.
-
-
Data Analysis: Compare the number of emetic events and nausea scores between the this compound-treated and placebo groups.
Cisplatin-Induced Emesis in Ferrets
Ferrets are considered a gold-standard model for CINV research due to their robust and predictable emetic response to various stimuli, including cisplatin.
Materials:
-
Adult male ferrets
-
Cisplatin (injectable solution)
-
This compound (injectable solution)
-
Placebo control (saline)
-
Intraperitoneal (IP) or IV injection supplies
-
Observation cages
Protocol:
-
Acclimation: House ferrets individually and allow for a 7-day acclimation period.
-
Fasting: Fast ferrets for 12-18 hours prior to the experiment, with free access to water.
-
This compound/Placebo Administration: Administer this compound (e.g., 1-3 mg/kg, SC) or placebo 30-60 minutes before cisplatin challenge.
-
Cisplatin Administration: Administer cisplatin via IP or IV injection. A typical dose to induce acute emesis is 5-10 mg/kg.
-
Observation and Data Collection:
-
Observe the animals continuously for 4-6 hours.
-
Record the latency to the first emetic event (retching or vomiting).
-
Count the total number of retches and vomits.
-
-
Data Analysis: Analyze the differences in the latency and frequency of emetic events between the treated and control groups.
Cisplatin-Induced Pica (Kaolin Consumption) in Rats
Rats do not vomit, but they exhibit pica, the ingestion of non-nutritive substances like kaolin clay, in response to emetogenic stimuli. This behavior is a well-established surrogate for nausea.
Materials:
-
Adult male Sprague-Dawley or Wistar rats
-
Cisplatin (injectable solution)
-
This compound (or other NK-1 receptor antagonists for proof-of-concept)
-
Placebo control (saline)
-
Kaolin pellets
-
Standard rat chow and water
-
Cages equipped with separate feeders for chow and kaolin
Protocol:
-
Acclimation and Baseline:
-
House rats individually and acclimate them to the cages and the presence of kaolin for at least 3-5 days.
-
Measure baseline daily consumption of kaolin, standard chow, and water, as well as body weight.
-
-
This compound/Placebo Administration: Administer this compound or placebo (e.g., orally or SC) at the desired time point relative to cisplatin injection.
-
Cisplatin Administration: Inject cisplatin (e.g., 3-6 mg/kg, IP) or saline.
-
Data Collection:
-
Measure the amount of kaolin and chow consumed, and water intake, every 24 hours for 3-5 days post-injection.
-
To obtain the net consumption, weigh the remaining pellets and any spillage.
-
Continue to monitor body weight daily.
-
-
Data Analysis: Compare the cumulative kaolin consumption, food and water intake, and changes in body weight between the different treatment groups.
Data Presentation
Table 1: Efficacy of this compound for the Prevention of Cisplatin-Induced Emesis in Dogs
| This compound Dose (Oral) | Placebo (Mean Emetic Events) | This compound (Mean Emetic Events) | % Reduction in Emesis | Reference |
| 2 mg/kg | 7 | 0 | 100% | |
| 1 mg/kg | 20.3 | 2.7 | 86.7% | |
| 2 mg/kg | 20.3 | 1.1 | 94.6% | |
| 3 mg/kg | 20.3 | 0.5 | 97.5% |
Table 2: Efficacy of this compound for the Treatment of Ongoing Cisplatin-Induced Emesis in Dogs
| This compound Dose (SC) | Placebo (Mean Emetic Events) | This compound (Mean Emetic Events) | % Reduction in Emesis | Reference |
| 1 mg/kg | 15.8 | 5.2 | 67.1% |
Table 3: Effect of NK-1 Receptor Antagonists on Cisplatin-Induced Kaolin Consumption in Rats
| Treatment | Cisplatin (Mean Kaolin Intake - g) | Cisplatin + NK-1 Antagonist (Mean Kaolin Intake - g) | % Reduction in Pica | Reference |
| Aprepitant (10 mg/kg, PO) | ~4.5 (Day 3) | ~1.5 (Day 3) | ~67% | |
| Aprepitant (30 mg/kg, PO) | ~4.5 (Day 3) | ~1.0 (Day 3) | ~78% |
Note: Data for aprepitant, another NK-1 receptor antagonist, is presented as a proxy for this compound's expected efficacy in the rat pica model.
Visualizations
Caption: Experimental Workflow for Dog CINV Studies.
Caption: Experimental Workflow for Rat Pica Studies.
Conclusion
This compound is a highly effective tool for studying and mitigating chemotherapy-induced nausea and vomiting in preclinical animal models. The protocols outlined here for dogs, ferrets, and rats provide a robust framework for evaluating the efficacy of novel antiemetic compounds and for investigating the underlying mechanisms of CINV. The use of standardized models and quantitative endpoints, such as emetic event counts and kaolin consumption, ensures the generation of reliable and reproducible data critical for the advancement of cancer supportive care.
References
Application of Maropitant in Murine Models of Pancreatitis: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of maropitant, a neurokinin-1 receptor (NK1R) antagonist, in experimental mouse models of pancreatitis. The information compiled from peer-reviewed studies highlights this compound's anti-inflammatory effects and its potential as a therapeutic agent in pancreatitis research.
Introduction
Acute pancreatitis is an inflammatory condition of the pancreas that can lead to systemic inflammatory response syndrome and multi-organ dysfunction.[1] The neuropeptide substance P (SP) and its receptor, the neurokinin-1 receptor (NK1R), are key players in the pathogenesis of acute pancreatitis.[2][3] this compound, a potent and selective NK1R antagonist, is widely used as an antiemetic in veterinary medicine.[2][4] Recent studies have explored its anti-inflammatory properties in the context of pancreatitis, offering a promising avenue for research and therapeutic development.
Mechanism of Action
In acute pancreatitis, the release of substance P is induced, which then binds to NK1R on various cells, including pancreatic acinar cells and endothelial cells. This interaction triggers a cascade of inflammatory events, including edema, hyperamylasemia, and infiltration of inflammatory cells into the pancreas. This compound competitively inhibits the binding of substance P to NK1R, thereby blocking these downstream pro-inflammatory signaling pathways. This action helps to reduce the severity of pancreatic inflammation and associated systemic effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study by Tsukamoto et al. (2018), which investigated the effects of this compound in a cerulein-induced mouse model of acute pancreatitis.
Table 1: Effect of this compound on Plasma Biomarkers in Cerulein-Induced Acute Pancreatitis in Mice
| Treatment Group | Plasma Amylase (U/L) | Plasma Lipase (U/L) | Plasma IL-6 (pg/mL) |
| Healthy Control | Data not provided | Data not provided | 3.4 ± 1.7 |
| Acute Pancreatitis (AP) | Significantly increased | Significantly increased | 18.4 ± 6.7 |
| AP + this compound (8 mg/kg) | Significantly decreased vs. AP | No significant change vs. AP | 1.6 ± 0.9 |
Data are expressed as mean ± SD.
Table 2: Effect of this compound on Pancreatic Inflammatory Cell Infiltration
| Treatment Group | Myeloperoxidase (MPO) Positive Cells / 20 High Power Fields |
| Normal Pancreas | 0.4 ± 0.1 |
| Acute Pancreatitis (AP) | 85.7 ± 15.6 |
| AP + this compound (8 mg/kg) | 28.3 ± 6.6 |
Data are expressed as mean ± SD.
Experimental Protocols
This section provides a detailed protocol for inducing acute pancreatitis in mice and for the administration of this compound, based on the methodology described by Tsukamoto et al. (2018).
Cerulein-Induced Acute Pancreatitis Model
This is a widely used and reproducible model for inducing mild, edematous pancreatitis in mice.
-
Animals: BALB/c mice are commonly used.
-
Reagents:
-
Cerulein (synthetic cholecystokinin analogue)
-
Sterile 0.9% saline
-
-
Procedure:
-
Dissolve cerulein in sterile 0.9% saline to a final concentration of 5 µg/mL.
-
Administer cerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg.
-
Repeat the injections hourly for a total of seven injections.
-
L-Arginine-Induced Acute Pancreatitis Model
This model is known to induce more severe, necrotizing pancreatitis.
-
Animals: C57BL/6 or BALB/c mice can be used, though strain differences in sensitivity exist.
-
Reagents:
-
L-arginine hydrochloride
-
Sterile 0.9% saline
-
5N Hydrochloric acid (HCl)
-
-
Procedure:
-
Prepare a fresh 8% L-arginine solution in sterile 0.9% saline.
-
Adjust the pH of the solution to 7.0 with 5N HCl.
-
Administer two i.p. injections of L-arginine at a dose of 4 g/kg, with a one-hour interval between injections.
-
This compound Administration
-
Drug Preparation: this compound citrate (commercially available as Cerenia®) is dissolved in sterile saline to a final concentration of 2 mg/mL.
-
Administration:
-
Administer this compound subcutaneously (s.c.) at a dose of 8 mg/kg.
-
In the cerulein-induced model, a single dose is administered immediately after the first cerulein injection.
-
Outcome Measures
-
Blood Collection: At the end of the experiment (e.g., 12 hours after the first cerulein injection), collect blood samples via cardiac puncture for the analysis of plasma amylase, lipase, and inflammatory cytokines (e.g., IL-6).
-
Pancreas Harvesting: Euthanize the mice and carefully remove the entire pancreas for histological analysis and myeloperoxidase (MPO) staining to quantify neutrophil infiltration.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Conclusion
This compound has demonstrated significant anti-inflammatory effects in a mouse model of acute pancreatitis, primarily by reducing plasma IL-6 levels and inhibiting neutrophil infiltration into the pancreas. Its mechanism of action, through the blockade of the NK1R, makes it a valuable tool for investigating the role of neurogenic inflammation in pancreatitis. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies of pancreatitis, potentially leading to new insights and therapeutic strategies for this debilitating disease.
References
- 1. Animal models of pancreatitis: Can it be translated to human pain study? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory action of this compound in a mouse model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Maropitant: A Potent and Selective Pharmacological Tool for Investigating Neurokinin-1 (NK-1) Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2][3] Initially developed for its antiemetic properties in veterinary medicine, this compound's high affinity and selectivity for the NK-1 receptor make it an invaluable pharmacological tool for researchers investigating the diverse physiological and pathological roles of the SP/NK-1 receptor system.[2][4] This system is implicated in a wide range of processes, including pain transmission, inflammation, and central nervous system disorders such as emesis and anxiety. These application notes provide detailed information and protocols for utilizing this compound to explore NK-1 receptor function in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound exerts its effects by competitively binding to the NK-1 receptor, thereby preventing the binding of its endogenous ligand, Substance P. This blockade inhibits the downstream signaling cascades typically initiated by SP binding. The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq proteins. Upon activation by SP, the NK-1 receptor initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which in turn modulates various cellular functions. This compound effectively antagonizes these SP-induced events, allowing for the elucidation of the physiological consequences of NK-1 receptor blockade.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and comparison with other NK-1 receptor antagonists.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Ki | Human | Recombinant | 5.75 x 10-10 M | |
| IC50 | Human | Glioblastoma (U373MG) cells | 6.9 x 10-10 M |
Note: Data on specific Ki and IC50 values for this compound in standard radioligand binding and functional assays were not consistently available in the public domain at the time of this writing. The provided data is from a study on a potential clinical candidate, EUC-001, which is a selective NK-1 antagonist with a high affinity for the human NK-1 receptor. Further in-house characterization is recommended.
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Agonist | This compound Dose | Effect | Reference |
| Gerbil Foot-Tapping | Gerbil | GR73632 (NK-1 agonist) | 1 mg/kg, s.c. | 100% inhibition at 2h, ~50% at 8h | |
| Visceral Pain (Ovarian Stimulation) | Dog | N/A | 1 mg/kg, IV + 30 µg/kg/h, IV | 24% decrease in sevoflurane MAC | |
| Visceral Pain (Ovarian Stimulation) | Dog | N/A | 5 mg/kg, IV + 150 µg/kg/h, IV | 30% decrease in sevoflurane MAC |
Experimental Protocols
In Vitro Assays
1. NK-1 Receptor Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the NK-1 receptor.
-
Materials:
-
Cell membranes expressing the NK-1 receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand: [3H]-Substance P or [125I]-Substance P
-
This compound citrate
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution or vehicle control
-
Radioligand at a concentration near its Kd
-
Cell membranes
-
-
For non-specific binding wells, add the high concentration of unlabeled Substance P instead of this compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. NK-1 Receptor Functional Assay (Calcium Mobilization)
This protocol describes a functional assay to measure the inhibitory effect of this compound on Substance P-induced calcium mobilization in cells expressing the NK-1 receptor.
-
Materials:
-
Cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P
-
This compound citrate
-
Fluorescent Imaging Plate Reader (FLIPR) or a flow cytometer capable of measuring calcium flux.
-
-
Procedure:
-
Plate the NK-1 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
During the dye loading, prepare serial dilutions of this compound and a stock solution of Substance P in assay buffer.
-
After dye loading, wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Place the cell plate in the FLIPR instrument.
-
Initiate the assay by adding Substance P to all wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time.
-
Analyze the data to determine the IC50 of this compound for the inhibition of the Substance P-induced calcium response.
-
In Vivo Assays
1. Gerbil Foot-Tapping Model for Central NK-1 Receptor Antagonism
This model is used to assess the central nervous system penetration and efficacy of NK-1 receptor antagonists.
-
Animals:
-
Male Mongolian gerbils (30-60 g)
-
-
Materials:
-
This compound citrate
-
NK-1 receptor agonist (e.g., GR73632)
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Observation chambers
-
-
Procedure:
-
Administer this compound or vehicle to the gerbils via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer the NK-1 receptor agonist intracerebroventricularly (i.c.v.) or systemically.
-
Immediately place the gerbil in an individual observation chamber.
-
Observe and count the number of hind paw foot-taps for a defined period (e.g., 5-10 minutes).
-
Compare the number of foot-taps in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibition.
-
2. Canine Visceral Pain Model (Anesthetic-Sparing Effect)
This model evaluates the analgesic effect of this compound on visceral pain by measuring the reduction in the minimum alveolar concentration (MAC) of an inhalant anesthetic required to prevent movement in response to a noxious stimulus.
-
Animals:
-
Female dogs
-
-
Materials:
-
This compound citrate
-
Inhalant anesthetic (e.g., sevoflurane)
-
Laparoscopic equipment
-
Forceps for ovarian stimulation
-
-
Procedure:
-
Anesthetize the dogs with the chosen inhalant anesthetic and maintain a stable plane of anesthesia.
-
Surgically expose the ovary via laparoscopy.
-
Determine the baseline MAC of the anesthetic by applying a standardized noxious stimulus to the ovary (e.g., traction with a specific force) and observing for purposeful movement. The MAC is the end-tidal anesthetic concentration at which 50% of the animals do not respond to the stimulus.
-
Administer this compound intravenously (e.g., a loading dose followed by a constant rate infusion).
-
After a stabilization period, redetermine the MAC in the presence of this compound.
-
The percentage reduction in MAC indicates the anesthetic-sparing, and thus analgesic, effect of this compound on visceral pain.
-
Mandatory Visualization
Caption: NK-1 Receptor Signaling Pathway and this compound's Site of Action.
Caption: General Experimental Workflow for Evaluating this compound.
Caption: Logical Relationship of this compound's Antagonism at the NK-1 Receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on the perioperative use of this compound citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Administration of Maropitant in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant citrate, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK1) receptor antagonist. It effectively blocks the action of Substance P, the key neurotransmitter involved in the central and peripheral pathways of emesis.[1][2][3][4][5] This unique mechanism of action provides broad-spectrum antiemetic efficacy against various causes of vomiting in dogs. Intravenous (IV) administration of this compound is particularly valuable in clinical and research settings for a rapid onset of action, especially in animals that are actively vomiting or when oral administration is not feasible. These application notes provide detailed protocols and quantitative data for the intravenous use of this compound in canine subjects.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the intravenous administration of this compound in dogs.
Table 1: Recommended Dosing and Administration
| Parameter | Value | Reference |
| Dosage | 1 mg/kg body weight | |
| Administration Rate | Slow bolus over 1-2 minutes | |
| Frequency | Once daily | |
| Maximum Duration | Up to 5 consecutive days |
Table 2: Pharmacokinetic Parameters (Intravenous Administration)
| Parameter | Value | Reference |
| Systemic Clearance (1 mg/kg) | 970 - 1499.13 mL/hr/kg | |
| Protein Binding | > 99% | |
| Metabolism | Hepatic (Cytochrome P450: CYP2D15 & CYP3A12) | |
| Elimination Half-Life (IV) | Approximately 6-8 hours |
Signaling Pathway
The antiemetic effect of this compound is achieved through the antagonism of the Neurokinin-1 (NK1) receptor.
References
Application Notes and Protocols: Maropitant as an Adjunct in Anesthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, is widely recognized for its antiemetic properties.[1][2][3] Its mechanism of action, which involves blocking the binding of substance P to NK-1 receptors, extends beyond the prevention of nausea and vomiting, suggesting its utility as an adjunct in anesthetic protocols.[2][4] Substance P is a key neuropeptide involved in pain transmission, inflammation, and the stress response. By antagonizing its effects, this compound has been shown to reduce the minimum alveolar concentration (MAC) of inhalant anesthetics, potentially contributing to smoother recoveries and improved postoperative outcomes. These application notes provide a comprehensive overview of the use of this compound as an anesthetic adjunct, including its effects on anesthetic requirements and physiological parameters, along with detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the binding of substance P to the neurokinin-1 (NK-1) receptor. Substance P, a tachykinin neuropeptide, is found in high concentrations in areas of the central and peripheral nervous system involved in emesis, pain signaling, and inflammation. In the context of anesthesia, the antagonism of NK-1 receptors in the dorsal horn of the spinal cord and other areas of the brain is thought to contribute to this compound's anesthetic-sparing and potential analgesic effects.
Signaling Pathway of Substance P and NK-1 Receptor Antagonism by this compound
Caption: Signaling pathway of Substance P and antagonism by this compound.
Effects on Anesthetic Requirements
Multiple studies have demonstrated that this compound can significantly reduce the minimum alveolar concentration (MAC) of volatile anesthetics such as sevoflurane and isoflurane in both dogs and cats. This anesthetic-sparing effect is particularly evident during visceral stimulation.
Quantitative Data on MAC Reduction
| Species | Anesthetic Agent | This compound Dose | Route | Type of Stimulation | MAC Reduction (%) | Reference |
| Dog | Sevoflurane | 1 mg/kg IV followed by 30 µg/kg/hr CRI | IV | Visceral (Ovarian Ligament) | 24% | |
| Dog | Sevoflurane | 5 mg/kg IV followed by 150 µg/kg/hr CRI | IV | Visceral (Ovarian Ligament) | 30% | |
| Dog | Sevoflurane | 5 mg/kg IV | IV | Somatic (Tail Clamp) | 16% | |
| Dog | Isoflurane | 1 mg/kg SC | SC | Surgical (Ovariohysterectomy) | Overall mean end-tidal isoflurane lower (1.19% vs 1.44%) | |
| Dog | Desflurane | 1 mg/kg IV | IV | Surgical (Ovariectomy) | Similar to methadone (0.3 mg/kg IV) | |
| Cat | Sevoflurane | 1 mg/kg IV | IV | Visceral (Ovarian Ligament) | 15% | |
| Cat | Sevoflurane | 5 mg/kg IV | IV | Visceral (Ovarian Ligament) | No additional effect compared to 1 mg/kg |
Cardiovascular and Respiratory Effects
The administration of intravenous this compound can be associated with a transient and generally mild decrease in arterial blood pressure. This effect is thought to be related to the antagonism of NK-1 receptors involved in vasodilation. Studies have shown that this hypotensive effect is more pronounced in animals premedicated with acepromazine. Heart rate may show a reflex increase in response to the drop in blood pressure. Respiratory parameters are generally not significantly affected.
Summary of Cardiovascular Effects
| Species | Anesthetic Protocol | This compound Dose (IV) | Observed Cardiovascular Effects | Reference |
| Dog | Isoflurane with acepromazine premedication | 1 mg/kg | Significant decrease in systolic, diastolic, and mean arterial pressure; clinically significant hypotension in some cases. | |
| Dog | Isoflurane with dexmedetomidine premedication | 1 mg/kg | No significant decrease in blood pressure. | |
| Dog | Sevoflurane | 1 mg/kg and 5 mg/kg | Short-lasting hypotension (10-20 mm Hg decrease), returning to baseline within 5-10 minutes. | |
| Dog | Healthy, awake | 1 mg/kg | Significant decrease in mean and diastolic arterial pressure during injection with a reflex increase in heart rate. |
Experimental Protocols
Determination of Minimum Alveolar Concentration (MAC)
This protocol is a generalized methodology based on the principles described in the cited literature for determining the anesthetic-sparing effects of this compound.
Objective: To determine the effect of this compound on the MAC of a volatile anesthetic in a target species.
Materials:
-
Healthy, adult subjects (e.g., dogs or cats)
-
Volatile anesthetic (e.g., sevoflurane, isoflurane) and precision vaporizer
-
Anesthesia machine with a circle breathing system
-
Endotracheal tubes
-
Intravenous catheters and fluid administration sets
-
Physiological monitoring equipment (ECG, invasive or non-invasive blood pressure, capnography, temperature probe)
-
Calibrated noxious stimulator (e.g., tail clamp, electrical stimulator, or a method for consistent visceral stimulation like ovarian ligament traction)
-
This compound injectable solution
-
Saline solution (for control)
Procedure:
-
Animal Preparation:
-
Fast the animals for an appropriate period before anesthesia.
-
Place an intravenous catheter for drug and fluid administration.
-
Induce anesthesia with a short-acting injectable agent (e.g., propofol) and intubate.
-
Maintain anesthesia with the volatile anesthetic in oxygen.
-
Instrument the animal for continuous monitoring of vital signs.
-
-
Baseline MAC Determination:
-
Maintain a stable end-tidal anesthetic concentration for at least 15-20 minutes to allow for equilibration between the lungs and brain.
-
Apply a standardized noxious stimulus.
-
Observe for purposeful movement in response to the stimulus.
-
The MAC is determined using an up-and-down method, where the anesthetic concentration is increased or decreased by a set percentage (e.g., 10%) for the next animal or subsequent stimulation in the same animal, based on whether the previous stimulus elicited a positive or negative response.
-
The MAC is calculated as the mean of the crossover midpoints between positive and negative responses.
-
-
This compound Administration and Post-Treatment MAC Determination:
-
Administer this compound intravenously at the desired dose.
-
Allow a sufficient time for the drug to reach peak effect (as determined by its pharmacokinetic profile).
-
Repeat the MAC determination procedure as described in step 2.
-
-
Data Analysis:
-
Compare the baseline MAC values with the post-maropitant MAC values using appropriate statistical tests (e.g., paired t-test).
-
Experimental Workflow for MAC Determination
References
Establishing a Reliable Animal Model for Maropitant Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist widely used in veterinary medicine as an antiemetic.[1][2][3] Its efficacy stems from its ability to block the binding of Substance P (SP), a key neuropeptide involved in the vomiting reflex, to NK-1 receptors located in the central and peripheral nervous systems.[2][4] Establishing a robust and reliable animal model is crucial for the preclinical evaluation of this compound's efficacy, dose-response relationships, and therapeutic potential for various emetic stimuli. These application notes and protocols provide a detailed framework for researchers to design and execute such studies.
Mechanism of Action: The Substance P/NK-1 Receptor Pathway
This compound exerts its antiemetic effects by competitively inhibiting the binding of Substance P to the NK-1 receptor, a G protein-coupled receptor. This action effectively blocks the downstream signaling cascade that leads to the sensation of nausea and the act of vomiting. The binding of Substance P to the NK-1 receptor is a critical step in the emetic pathway, which can be triggered by various stimuli, including chemotherapeutic agents, motion sickness, and certain drugs. This compound's targeted action on this final common pathway makes it a broad-spectrum antiemetic.
Signaling Pathway Diagram
Animal Models for Efficacy Testing
The choice of animal model is critical and depends on the specific objectives of the study. Dogs and cats are the most clinically relevant species for this compound, as the drug is licensed for use in these animals. Ferrets are considered a gold standard for emesis research due to their well-developed vomiting reflex. Rodents, such as mice and rats, do not vomit but can be used to study mechanisms of nausea and the anti-inflammatory properties of NK-1 receptor antagonists.
Experimental Workflow Diagram
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Apomorphine-Induced Emesis in Dogs
Objective: To evaluate the efficacy of this compound in preventing centrally-mediated emesis.
Materials:
-
Healthy adult dogs (e.g., Beagles)
-
This compound injectable solution
-
Apomorphine hydrochloride
-
Saline solution (placebo control)
-
Syringes and needles
-
Observation cages
Procedure:
-
Acclimatization: Acclimate dogs to the housing and experimental conditions for at least 7 days.
-
Fasting: Fast dogs for 12 hours prior to the experiment, with water available ad libitum.
-
Group Allocation: Randomly assign dogs to treatment groups (e.g., placebo, this compound at various doses).
-
This compound Administration: Administer this compound (e.g., 1 mg/kg) or placebo subcutaneously 60 minutes prior to the emetic challenge.
-
Emetic Challenge: Administer apomorphine (e.g., 0.03-0.1 mg/kg IV or SC) to induce emesis.
-
Observation: Observe each dog continuously for a set period (e.g., 30-60 minutes) and record the latency to the first emetic event, the total number of retches, and the total number of vomits.
-
Data Analysis: Compare the incidence and frequency of emesis between the treatment and control groups using appropriate statistical methods.
Protocol 2: Xylazine-Induced Emesis in Cats
Objective: To assess the efficacy of this compound against alpha-2 agonist-induced emesis.
Materials:
-
Healthy adult cats
-
This compound injectable or oral formulation
-
Xylazine hydrochloride
-
Saline solution (placebo control)
-
Syringes and needles
-
Observation cages
Procedure:
-
Acclimatization: Acclimate cats to the housing and experimental conditions for at least 7 days.
-
Fasting: Fast cats for 12 hours prior to the experiment, with water available ad libitum.
-
Group Allocation: Randomly assign cats to treatment groups.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg SC or PO) or placebo 2 hours prior to the emetic challenge.
-
Emetic Challenge: Administer xylazine (e.g., 0.44-1.1 mg/kg IM) to induce emesis.
-
Observation: Continuously observe each cat for a defined period (e.g., 60 minutes) and record the number of emetic events.
-
Data Analysis: Analyze the data to determine the statistical significance of the reduction in emesis in the this compound-treated group compared to the placebo group.
Protocol 3: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate this compound's efficacy against chemotherapy-induced emesis.
Materials:
-
Healthy adult ferrets
-
This compound injectable solution
-
Cisplatin
-
Saline solution (placebo control)
-
Syringes and needles
-
Observation cages
Procedure:
-
Acclimatization: Acclimate ferrets to the experimental environment.
-
Group Allocation: Randomly assign ferrets to treatment groups.
-
This compound Administration: Administer this compound or placebo at the desired dose and time point before the emetic challenge.
-
Emetic Challenge: Administer cisplatin (e.g., 5-10 mg/kg IP or IV) to induce emesis. This will induce both acute and delayed phases of emesis.
-
Observation: Observe the animals continuously for several hours on day 1 (acute phase) and at regular intervals for up to 72 hours (delayed phase). Record the number of retches and vomits.
-
Data Analysis: Compare the emetic responses between groups for both the acute and delayed phases.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound efficacy.
Table 1: Efficacy of this compound Against Opioid-Induced Emesis in Dogs
| Opioid | This compound Dose & Route | Time Before Opioid | Reduction in Vomiting | Reference |
| Hydromorphone | 1.0 mg/kg SC | 60 minutes | 100% prevention | |
| Hydromorphone | 1.0 mg/kg SC | 15 minutes | Significant reduction | |
| Hydromorphone | 2.0-4.0 mg/kg PO | 2 hours | Significant reduction | |
| Morphine | 1.0 mg/kg SC | 20 minutes | Significant reduction |
Table 2: Efficacy of this compound in Cats
| Emetic Stimulus | This compound Dose & Route | Time Before Stimulus | Reduction in Emesis | Reference |
| Xylazine | 1 mg/kg PO | 2 hours | 90% | |
| Xylazine | 1 mg/kg SC | 2 hours | 76% | |
| Xylazine | 1 mg/kg IV | - | 100% prevention | |
| Morphine & Dexmedetomidine | ~2.5 mg/kg PO | 18 hours | 10-fold reduction |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Bioavailability | Time to Peak Plasma Concentration | Elimination Half-Life | Reference |
| Dog | Oral | 24% | ~2 hours | - | |
| Dog | Subcutaneous | 91% | ~0.75 hours | 6-8 hours | |
| Cat | Oral | 50% | - | ~16.8 hours | |
| Cat | Subcutaneous | 90% | - | - |
Conclusion
The protocols and data presented provide a comprehensive guide for establishing reliable and reproducible animal models for testing the efficacy of this compound. The choice of animal model, emetic agent, and experimental design should be carefully considered based on the specific research questions. By adhering to these detailed methodologies, researchers can generate high-quality preclinical data to further elucidate the therapeutic potential of this compound and other NK-1 receptor antagonists.
References
Methodologies for Assessing the Antiemetic Effects of Maropitant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maropitant is a potent and selective neurokinin-1 (NK1) receptor antagonist with broad-spectrum antiemetic properties. It effectively inhibits vomiting by blocking the action of substance P, a key neurotransmitter in the emetic pathway, at both central and peripheral sites. This document provides detailed application notes and protocols for preclinical and clinical assessment of the antiemetic effects of this compound. The methodologies described herein are essential for researchers and professionals involved in the development and evaluation of antiemetic drugs.
Introduction to this compound and the Emetic Pathway
Vomiting, or emesis, is a complex reflex coordinated by the central nervous system, primarily within the brainstem's vomiting center and the chemoreceptor trigger zone (CRTZ).[1][2] Various stimuli can initiate this reflex, including toxins in the gastrointestinal tract, circulating emetogenic substances, motion, and signals from higher brain centers.[2][3]
Substance P, a neuropeptide, plays a crucial role in mediating the emetic reflex by binding to NK1 receptors located in the vomiting center, CRTZ, and vagal afferent nerves from the gastrointestinal tract.[4] this compound exerts its antiemetic effect by acting as a competitive antagonist at these NK1 receptors, thereby preventing the binding of substance P and inhibiting the final common pathway of the vomiting reflex. This mechanism of action allows this compound to be effective against a wide range of emetic stimuli.
Signaling Pathway of Emesis and this compound's Action
Preclinical Assessment: In Vitro Methodologies
In vitro assays are crucial for determining the pharmacological profile of an antiemetic drug candidate like this compound, specifically its affinity and functional activity at the target receptor.
NK1 Receptor Binding Assay
This assay quantifies the affinity of this compound for the NK1 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the NK1 receptor (e.g., HEK293, CHO cells) to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer containing protease inhibitors.
-
Homogenize the cell lysate and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the intracellular signaling cascade initiated by NK1 receptor activation.
Protocol:
-
Cell Preparation:
-
Plate NK1 receptor-expressing cells (e.g., U2OS, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.
-
Incubate to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate.
-
Stimulate the cells with a fixed concentration of Substance P (the agonist).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibitory effect of this compound is determined by the reduction in the calcium signal compared to the control (agonist alone).
-
Preclinical Assessment: In Vivo Methodologies
In vivo models are essential for evaluating the antiemetic efficacy of this compound in a whole-animal system. Dogs are a highly relevant model due to their similar emetic reflex to humans.
Apomorphine-Induced Emesis in Dogs
Apomorphine is a dopamine D2 receptor agonist that directly stimulates the CRTZ to induce vomiting. This model assesses the central antiemetic activity of this compound.
Protocol:
-
Animal Model: Beagle dogs are commonly used.
-
Acclimation: Acclimate the dogs to the study environment.
-
Dosing: Administer this compound (e.g., 1 mg/kg subcutaneously) or a placebo control.
-
Emetogen Challenge: After a predetermined time (e.g., 1 hour), administer apomorphine (e.g., 0.1 mg/kg intravenously).
-
Observation: Observe the dogs continuously for a set period (e.g., 30 minutes) and record the number of retches and vomits (emetic events).
-
Data Analysis: Compare the number of emetic events between the this compound-treated and control groups.
Cisplatin-Induced Emesis in Dogs
Cisplatin, a chemotherapy agent, induces both acute and delayed vomiting through central and peripheral mechanisms. This model is valuable for assessing broad-spectrum antiemetic efficacy.
Protocol:
-
Animal Model: Beagle dogs.
-
Dosing: Administer this compound (e.g., 1-3 mg/kg orally) or a placebo.
-
Emetogen Challenge: After a specified time (e.g., 19 hours), administer cisplatin (e.g., 70 mg/m²) intravenously.
-
Observation: Observe the dogs for an extended period (e.g., 6 hours) and record all emetic events.
-
Data Analysis: Compare the total number of emetic events between the groups.
Experimental Workflow for In Vivo Studies
Clinical Assessment
Clinical trials are necessary to evaluate the safety and efficacy of this compound in the target veterinary patient population for specific indications.
Motion Sickness Clinical Trial in Dogs
Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design.
-
Inclusion Criteria: Dogs with a history of motion sickness.
-
Treatment:
-
Administer oral this compound (e.g., a minimum dose of 8 mg/kg) or a placebo.
-
The drug is typically given 2 to 10 hours before travel.
-
-
Challenge: A standardized automobile ride of a specific duration (e.g., 60 minutes).
-
Assessment:
-
An observer records the occurrence of vomiting.
-
Signs of nausea (e.g., salivation, lip licking, restlessness) can be scored using a validated scale.
-
-
Washout Period: A washout period of 10-14 days is implemented before the crossover treatment.
-
Data Analysis: Compare the incidence of vomiting and nausea scores between this compound and placebo treatments.
Chemotherapy-Induced Emesis Clinical Trial in Dogs
Protocol:
-
Study Design: A randomized, blinded, placebo-controlled clinical trial.
-
Inclusion Criteria: Dogs receiving highly emetogenic chemotherapy (e.g., cisplatin).
-
Treatment:
-
Prevention: Administer this compound (e.g., 1 mg/kg subcutaneously) prior to chemotherapy.
-
Treatment: Administer this compound immediately following the first emetic episode after chemotherapy.
-
-
Assessment:
-
Record the number of emetic events over a defined period (e.g., 24 hours).
-
A nausea scoring system can be used to assess the subjective experience.
-
-
Data Analysis: Compare the frequency of emesis and nausea scores between the treatment and control groups.
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vivo Efficacy of this compound Against Various Emetogens in Dogs
| Emetogen (Dose, Route) | This compound Dose (Route) | % Reduction in Vomiting | Reference |
| Apomorphine (0.1 mg/kg IV) | 1 mg/kg SC | 100% | |
| Syrup of Ipecac (0.5 mL/kg PO) | 1 mg/kg SC | 66.7% | |
| Cisplatin (70 mg/m² IV) | 2 mg/kg PO | 94.5% | |
| Hydromorphone (0.2 mg/kg IM) | 1 mg/kg SC (30-45 min prior) | 100% | |
| Morphine (0.5 mg/kg IM) | 1 mg/kg SC (45 min prior) | 100% |
Table 2: Clinical Efficacy of this compound in Dogs
| Indication | This compound Dose (Route) | Efficacy Outcome | Reference |
| Motion Sickness | ≥ 8 mg/kg PO (2h prior) | 86.1% reduction in vomiting vs. placebo | |
| Motion Sickness | ≥ 8 mg/kg PO (10h prior) | 76.5% reduction in vomiting vs. placebo | |
| Cisplatin-Induced Emesis (Prevention) | 1 mg/kg SC | 94.9% of dogs did not vomit vs. 4.9% in placebo | |
| Hydromorphone-Induced Emesis | 2.0-4.0 mg/kg PO (2h prior) | Significant decrease in the incidence of vomiting |
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the assessment of the antiemetic effects of this compound. A combination of in vitro and in vivo preclinical studies, followed by well-designed clinical trials, is essential to fully characterize the pharmacological profile and clinical utility of this important veterinary therapeutic agent. The use of standardized protocols and clear data presentation will ensure the generation of robust and reliable results for regulatory submission and scientific communication.
References
- 1. Comparative efficacy of this compound and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ondansetron and granisetron in the prophylaxis of nausea and emesis induced by cisplatin in dogs [acikerisim.uludag.edu.tr]
- 3. A comparison between this compound and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Troubleshooting & Optimization
Technical Support Center: Optimizing Maropitant Dosage in Lab Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Maropitant (a Neurokinin-1 receptor antagonist) dosage to minimize side effects in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective neurokinin-1 (NK-1) receptor antagonist. It works by blocking the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK-1 receptors in both the central and peripheral nervous systems.[1][2] This action at the final step of the emetic pathway makes it effective against a wide range of stimuli that can induce vomiting.
Q2: What are the most common side effects of this compound in lab animals?
A2: The most frequently reported side effect, particularly with subcutaneous (SC) injection, is pain or a reaction at the injection site.[3] Other potential side effects, which appear to be more common at higher doses, include hypersalivation, diarrhea, lethargy, and decreased appetite.[3][4]
Q3: How can I minimize injection site pain associated with the subcutaneous administration of this compound?
A3: Storing the injectable solution at refrigerated temperatures (approximately 4°C) and administering it shortly after removal from the refrigerator can significantly reduce injection-related pain. This is because the formulation of this compound includes a solubilizing agent (beta-cyclodextrin), and at cooler temperatures, more of the drug remains bound to this agent, reducing the amount of free drug that can cause irritation upon injection. Additionally, some formulations of this compound use benzyl alcohol as a preservative instead of metacresol, and these have been reported to cause less pain on injection.
Q4: Are there any known species-specific differences in the metabolism and side effect profile of this compound?
A4: Yes, there are species-specific differences. For example, the bioavailability of this compound after oral administration is higher in cats than in dogs. Rabbits have been reported to have a lower maximum plasma concentration (Cmax) at a 1 mg/kg SC dose compared to dogs and may experience local dermal reactions at the injection site. In rats, a high dose of 50 mg/kg has been reported to be lethal.
Q5: Can this compound be used for indications other than anti-emesis in research animals?
A5: Yes, this compound is being investigated for other applications due to the role of Substance P in various physiological processes. These include visceral pain management, where it has been shown to reduce the anesthetic requirement during certain procedures, and as an anti-inflammatory agent.
Troubleshooting Guides
Issue 1: Injection Site Reactions (Pain, Swelling, Vocalization)
-
Immediate Action:
-
Apply a cold compress to the injection site for a few minutes.
-
Observe the animal for any signs of severe distress or allergic reaction.
-
-
Preventative Measures for Future Dosing:
-
Refrigerate the Vial: Store the this compound injectable solution at 4°C and inject it immediately after drawing it up.
-
Injection Technique: Ensure proper subcutaneous injection technique. Use a new, sharp needle of an appropriate gauge for each injection. Administer the injection in an area with loose skin, such as the interscapular region.
-
Consider Formulation: If available, use a formulation with benzyl alcohol as a preservative, which has been shown to be less painful than formulations with metacresol.
-
Dose Volume: If a large volume is required, consider splitting the dose into two separate injection sites.
-
Issue 2: Gastrointestinal Upset (Vomiting after oral administration, Diarrhea)
-
Observation:
-
Monitor the frequency and severity of the symptoms.
-
Ensure the animal has access to fresh water to prevent dehydration.
-
-
Troubleshooting Steps:
-
Oral Dosing: If vomiting occurs shortly after oral administration, especially at higher doses for motion sickness, giving the tablet with a small amount of food can help.
-
Dosage Review: If diarrhea occurs, re-evaluate the dosage. It may be necessary to reduce the dose or consider an alternative administration route if the issue persists.
-
Rule out other causes: Consider if the gastrointestinal upset could be related to other experimental factors or the animal's underlying condition.
-
Issue 3: Lethargy or Sedation
-
Assessment:
-
Determine if the level of lethargy is mild, moderate, or severe.
-
Observe for other signs of central nervous system depression, such as ataxia.
-
-
Management:
-
Dosage Reduction: Lethargy is more likely at higher doses. Consider a dose reduction for subsequent administrations.
-
Monitoring: Closely monitor the animal's activity level, food and water intake, and overall demeanor.
-
Consultation: If lethargy is severe or accompanied by other concerning signs, consult with a veterinarian.
-
Data on this compound Dosage and Side Effects in Lab Animals
Dogs
| Dose | Route | Indication | Observed Side Effects (Incidence, if reported) |
| 1 mg/kg | SC, IV | Acute vomiting | Pain on SC injection, transient hypotension with rapid IV administration. |
| 2 mg/kg | PO | Acute vomiting | Vomiting after administration (can be mitigated by giving with food). |
| 8 mg/kg | PO | Motion sickness | Hypersalivation, vomiting after administration (8% of dogs). |
| > 8 mg/kg | PO | Clinical Studies | Hypersalivation, diarrhea, bloody stools, drooling, retching, lethargy, loss of appetite, muscle tremors, flatulence. |
| 20 mg/kg (for 93 days) | PO | Safety Study | Electrocardiographic changes (slight increases in P-R interval, P-wave duration, and QRS amplitude). |
Cats
| Dose | Route | Indication | Observed Side Effects (Incidence, if reported) |
| 1 mg/kg | SC, IV | Vomiting | Pain on SC injection. |
| Up to 5 mg/kg (for 15 days) | SC | Safety Study | No adverse effects noted on physical exam or clinical pathology. Inflammation and fibrosis at the injection site were observed on histopathology. |
| 8 mg/cat | PO | Premedication | Sialorrhea observed in a large number of cats. |
Rats
| Dose | Route | Indication/Study | Observed Side Effects |
| 3-30 mg/kg | IP | Neuropathic pain | Dose-dependent increase in mechanical nociceptive threshold. |
| 50 mg/kg | IP | Neuropathic pain | Lethality (prostration, respiratory depression, generalized tremors, cardiac arrest). |
| > 2000 mg/kg | PO | Acute Toxicity | LD50 (free base). |
Mice
| Dose | Route | Indication/Study | Observed Side Effects |
| 1 mg/kg | IP | Ulcerative Dermatitis | Significantly decreased pruritus and lesion size. |
| 5 mg/kg | IP | Ulcerative Dermatitis | Less effective than 1 mg/kg in improving lesion size. |
| 8 mg/kg | SC | Acute Pancreatitis | Anti-inflammatory effects observed. |
| 10 mg/kg | SC | Post-operative ileus | Delayed intestinal transit. |
Rabbits
| Dose | Route | Indication/Study | Observed Side Effects |
| 1 mg/kg | SC, IV | Pharmacokinetics | Local dermal reactions at the SC injection site (4 out of 11 rabbits), increased fecal production. |
| 2 mg/kg & 4 mg/kg | SC | Post-operative pain | Moderate dose (4 mg/kg) decreased pain-related behaviors. |
| 10 mg/kg | SC | Pharmacokinetics | Localized dermal reaction (1 out of 3 rabbits). |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound to Minimize Injection Site Pain
-
Preparation:
-
Store the vial of this compound injectable solution in a refrigerator at 2-8°C.
-
Just prior to administration, withdraw the calculated dose into a sterile syringe using a new, sterile needle.
-
Ensure the animal is properly restrained to minimize movement during injection.
-
-
Administration:
-
Select an injection site with ample loose skin, such as the interscapular area.
-
Gently lift the skin to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and gently massage the area for a few seconds.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate signs of pain (vocalization, flinching, aggression).
-
Monitor the injection site over the next 24 hours for signs of swelling, redness, or heat.
-
Record all observations in the experimental log.
-
Protocol 2: Dose-Response Study for Visceral Analgesia in Rodents
-
Animal Model:
-
Select an appropriate model of visceral pain (e.g., acetic acid-induced writhing in mice, colorectal distension in rats).
-
-
Acclimatization:
-
Allow animals to acclimate to the housing and testing environment for at least 3-5 days prior to the experiment.
-
-
Experimental Groups:
-
Divide animals into multiple groups (n=8-10 per group), including:
-
Vehicle control group (e.g., saline).
-
Positive control group (e.g., a known analgesic like morphine).
-
Multiple this compound dose groups (e.g., 1, 3, 10, 30 mg/kg, administered subcutaneously or intraperitoneally).
-
-
-
Drug Administration:
-
Administer the vehicle, positive control, or this compound at the designated doses 30-60 minutes prior to the induction of visceral pain.
-
-
Pain Assessment:
-
Induce visceral pain using the chosen model.
-
Quantify the pain response (e.g., number of writhes over a 20-minute period, threshold for response to colorectal distension).
-
-
Side Effect Monitoring:
-
Throughout the experiment, observe and score for any adverse effects, including:
-
Changes in activity level (sedation or hyperactivity).
-
Changes in posture (e.g., hunched posture).
-
Presence of piloerection.
-
Changes in respiratory rate.
-
Any signs of gastrointestinal distress.
-
-
-
Data Analysis:
-
Analyze the pain response data to determine the dose-dependent analgesic effect of this compound.
-
Analyze the side effect data to identify the incidence and severity of adverse effects at each dose.
-
Visualizations
Caption: this compound blocks Substance P from binding to NK-1 receptors.
Caption: Workflow for optimizing this compound dosage in a new study.
Caption: Decision tree for troubleshooting this compound side effects.
References
Technical Support Center: Enhancing the Oral Bioavailability of Maropitant in Canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of maropitant in canines.
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of this compound in dogs, and how does it compare to other routes of administration?
A1: The oral bioavailability of this compound in canines is notably low. Studies have shown it to be approximately 23.7% at a dose of 2 mg/kg and 37.0% at a dose of 8 mg/kg.[1][2][3][4][5] This is in stark contrast to the subcutaneous route of administration, which exhibits a high bioavailability of around 90.7%.
Q2: What are the primary factors contributing to the low oral bioavailability of this compound in dogs?
A2: The principal reason for this compound's poor oral bioavailability is extensive first-pass metabolism in the liver. After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver, where a significant portion is metabolized before it can reach systemic circulation. Additionally, this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter in the intestines, which actively pumps the drug back into the intestinal lumen, further limiting its absorption.
Q3: How does the dosage of this compound affect its oral bioavailability?
A3: this compound exhibits nonlinear pharmacokinetics, meaning its bioavailability is dose-dependent. As the oral dose increases from 2 mg/kg to 8 mg/kg, the bioavailability increases. This is likely due to the saturation of the metabolic enzymes in the liver at higher doses, which reduces the extent of first-pass metabolism.
Q4: Does the feeding status of the dog impact the oral absorption of this compound?
A4: No, feeding status does not appear to have a significant effect on the oral bioavailability of this compound in dogs. However, for the prevention of motion sickness at the higher 8 mg/kg dose, it is recommended to administer the tablet one hour before travel after a light meal. It is advised not to wrap the tablet in fatty foods, as this might delay its dissolution.
Q5: Which cytochrome P450 (CYP) enzymes are responsible for metabolizing this compound in dogs?
A5: In canines, this compound is primarily metabolized by two cytochrome P450 isoenzymes in the liver: CYP3A12 and CYP2D15. These enzymes are responsible for the extensive first-pass metabolism that limits the drug's oral bioavailability.
Q6: What is the role of P-glycoprotein (P-gp) in the low oral bioavailability of this compound?
A6: P-glycoprotein is an efflux transporter protein found in the intestinal epithelium. This compound is a substrate for P-gp, meaning that after the drug is absorbed into the intestinal cells, P-gp actively transports it back into the intestinal lumen. This process of efflux reduces the net amount of this compound that enters the systemic circulation, contributing to its low oral bioavailability.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Variability in Plasma Concentrations of this compound in Study Cohort | 1. Genetic Polymorphisms: Individual differences in the expression and activity of CYP enzymes (CYP3A12, CYP2D15) and P-glycoprotein can lead to significant inter-dog variability in metabolism and absorption.2. Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP enzymes or P-gp can alter this compound's pharmacokinetics. | 1. Genotyping: Consider genotyping study animals for known polymorphisms in relevant CYP and P-gp genes to identify potential outliers.2. Review Concomitant Medications: Carefully review all co-administered drugs for their potential to interact with this compound's metabolic pathways. If possible, use drugs that are not metabolized by or do not interact with CYP3A or CYP2D families. |
| Lower than Expected Bioavailability in a New Formulation | 1. Poor Dissolution: The formulation may not be releasing the active pharmaceutical ingredient (API) effectively in the gastrointestinal fluid.2. Excipient Interactions: Inactive ingredients in the formulation could be hindering the absorption of this compound.3. Chemical Instability: The this compound citrate salt may be unstable in the formulation, leading to degradation. | 1. In Vitro Dissolution Testing: Perform dissolution studies under conditions that mimic the canine gastrointestinal environment (e.g., simulated gastric and intestinal fluids).2. Excipient Compatibility Studies: Conduct studies to ensure that the chosen excipients do not negatively impact this compound's solubility or permeability.3. Stability Studies: Assess the stability of the formulation under various temperature and humidity conditions. Consider using the more stable crystalline form of this compound citrate. |
| Inconsistent Results in Fed vs. Fasted States Despite Published Data | 1. High-Fat Meal Composition: While feeding status is generally not considered significant, a very high-fat meal could potentially delay gastric emptying and alter the absorption profile in a way not observed with standard meals.2. Formulation Sensitivity: Your specific formulation may be more sensitive to the presence of food than the commercially available tablets. | 1. Standardize Feeding Protocol: Ensure a consistent and standardized meal is provided in fed studies. Avoid unusually high-fat content.2. Re-evaluate Formulation: If the issue persists, your formulation may require further optimization to minimize food effects. Consider incorporating absorption enhancers. |
| Evidence of Significant P-gp Efflux Limiting Absorption | 1. High P-gp Expression: The study population (e.g., certain breeds) may have higher than average intestinal P-gp expression. | 1. Co-administration with a P-gp Inhibitor: In a research setting, consider co-administering a known, safe P-gp inhibitor to quantify the extent of P-gp's role in limiting this compound's absorption. Note: This is for experimental purposes only and not for clinical use. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Canines Following Different Routes of Administration
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |
| Absolute Bioavailability (F%) | 90.7% | 23.7% | 37.0% |
| Tmax (hours) | 0.75 | 1.9 | 1.7 |
| Cmax (ng/mL) | ~92 | Varies | Varies |
| Terminal Half-life (t½) (hours) | 7.75 | 4.03 | 5.46 |
Table 2: Effect of Repeated Oral Dosing on this compound Accumulation
| Dosing Regimen | AUC(0-24h) Accumulation Ratio (Day 14 vs. Day 1) | Time to Reach 90% of Steady-State |
| 2 mg/kg once daily for 14 days | 2.46 | Approximately 4 doses |
| 8 mg/kg once daily for 14 days | 4.81 | Approximately 8 doses |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of a Novel this compound Formulation
-
Animal Model: A cohort of healthy adult Beagle dogs, a commonly used breed in pharmacokinetic studies.
-
Study Design: A randomized, crossover study design is recommended. Each dog will receive both the novel oral formulation and an intravenous (IV) administration of this compound, with a sufficient washout period (e.g., 14 days) between treatments.
-
Dosing:
-
Oral Administration: Administer the novel formulation at a specific dose (e.g., 2 mg/kg).
-
Intravenous Administration: Administer a lower dose (e.g., 1 mg/kg) of this compound citrate solution intravenously as a bolus.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
Protocol 2: In Vitro Assessment of P-glycoprotein Efflux
-
Cell Line: Utilize a cell line that overexpresses canine P-glycoprotein, such as MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which is a suitable model).
-
Experimental Setup: Grow the cells on a permeable support (e.g., Transwell inserts) to form a polarized monolayer, which will have an apical (intestinal lumen side) and a basolateral (blood side) chamber.
-
Transport Assay:
-
Add the this compound formulation to the apical chamber and measure its appearance in the basolateral chamber over time to determine the apical-to-basolateral (A-to-B) permeability.
-
In a separate set of inserts, add the this compound formulation to the basolateral chamber and measure its appearance in the apical chamber over time to determine the basolateral-to-apical (B-to-A) permeability.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the B-to-A permeability by the A-to-B permeability. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Inhibitor Control: To confirm the involvement of P-gp, repeat the transport assay in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound in canines.
Caption: Experimental workflow for assessing and optimizing this compound's oral bioavailability.
Caption: A logical troubleshooting guide for low oral bioavailability of this compound.
References
- 1. The pharmacokinetics of this compound, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics of this compound, a novel neurokinin type-1 receptor antagonist, in dogs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Maropitant Solubility Challenges in In-Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maropitant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound citrate precipitating when I add it to my cell culture medium?
A1: this compound citrate, particularly the free base, has low aqueous solubility. Precipitation in cell culture media, which are primarily aqueous, is a common issue. This can be attributed to several factors:
-
"Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium, the drug can crash out of solution.
-
Low Aqueous Solubility: this compound's inherent chemical properties make it poorly soluble in water-based solutions. Different polymorphic forms of this compound citrate also exhibit varying water solubilities.[1]
-
High Final Concentration: The desired final concentration of this compound in your experiment might exceed its solubility limit in the culture medium.
-
Media Composition: Components in the cell culture medium, such as salts and pH, can influence the solubility of this compound.
Q2: What is the best solvent to dissolve this compound for in-vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in-vitro assays due to its high solubilizing capacity for the compound.[1][2][3][4] Ethanol is another organic solvent in which this compound is highly soluble.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize any potential off-target effects or cytotoxicity. It is crucial to perform a vehicle control (media with the same final DMSO concentration as the drug-treated wells) to assess the impact of the solvent on your specific cell line.
Q4: Can I use cyclodextrins to improve this compound solubility in my experiments?
A4: Yes, cyclodextrins can be an effective way to enhance the aqueous solubility of poorly soluble drugs like this compound. They are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water. The commercial injectable formulation of this compound (Cerenia®) uses a modified β-cyclodextrin (sulfobutylether-β-cyclodextrin - SBECD) to improve its solubility. For in-vitro experiments, you could explore the use of cyclodextrins as a formulation strategy, but it is essential to validate their compatibility with your specific cell line and assay.
Troubleshooting Guide
Problem: this compound precipitates out of solution upon addition to cell culture media.
Solution Workflow:
References
Technical Support Center: Managing Injection Site Reactions with Subcutaneous Maropitant
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing injection site reactions associated with the subcutaneous administration of maropitant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A: this compound is a neurokinin-1 (NK-1) receptor antagonist. It works by blocking the action of substance P, a key neurotransmitter involved in vomiting and pain pathways.[1][2] In research settings, it is primarily used as a potent antiemetic to prevent and treat nausea and vomiting in laboratory animals, which can be a side effect of other administered substances or procedures.[3][4]
Q2: What are the common injection site reactions observed with subcutaneous this compound?
A: The most frequently reported injection site reaction is pain or vocalization upon injection.[5] Other observed reactions include swelling, redness (erythema), inflammation, and in some cases, fibrosis at the injection site upon repeated administration.
Q3: What causes pain upon injection of this compound?
A: Injection pain is primarily attributed to two factors:
-
The preservative metacresol: Some formulations of this compound use metacresol as a preservative, which is known to cause stinging or pain upon injection.
-
Unbound this compound: this compound is formulated with a cyclodextrin (sulphobutylether-β-cyclodextrin or SBECD) to improve its solubility and reduce irritation. However, a certain amount of this compound exists in an unbound "free" form, which is thought to be responsible for local tissue irritation and pain.
Q4: How can injection site pain be minimized?
A: Several strategies can be employed to reduce injection site pain:
-
Refrigeration: Storing this compound at refrigerated temperatures (2-8°C) increases the binding of this compound to the cyclodextrin carrier, reducing the amount of free, unbound drug. It is recommended to inject the solution immediately after removal from the refrigerator.
-
Formulation with Benzyl Alcohol: A formulation of this compound containing benzyl alcohol as a preservative instead of metacresol has been shown to be significantly less painful. Benzyl alcohol has local anesthetic properties that help to numb the injection site.
-
Proper Injection Technique: Ensuring proper subcutaneous injection technique, such as using a new, sterile needle of an appropriate gauge for each animal and injecting the substance slowly, can help minimize tissue trauma and discomfort.
Q5: What should I do if I observe swelling or redness at the injection site?
A: If you observe swelling or redness, you should:
-
Document your observations: Record the size of the swelling (using calipers if possible), the intensity of the redness, and the time of onset.
-
Monitor the animal: Continue to observe the animal for any signs of distress or worsening of the reaction.
-
Consult with veterinary staff: If the reaction is severe, persistent, or accompanied by other clinical signs, consult with the institutional veterinarian.
-
Review your protocol: Ensure that the injection volume, concentration, and technique are all within recommended guidelines.
Troubleshooting Guides
Issue 1: Animal vocalizes or shows signs of pain during subcutaneous injection of this compound.
| Possible Cause | Troubleshooting/Optimization |
| This compound formulation contains metacresol. | Switch to a this compound formulation that contains benzyl alcohol as a preservative, which has local anesthetic properties. |
| This compound solution is at room temperature. | Store the this compound vial in a refrigerator (2-8°C) and inject the solution immediately after drawing it up. This increases the binding of this compound to its carrier, reducing free drug that causes irritation. |
| Improper injection technique. | Ensure proper training on subcutaneous injection techniques. Use a new, sterile needle of an appropriate gauge for each animal. Inject the solution slowly and steadily to minimize tissue distension. |
| High concentration of unbound this compound. | In addition to refrigeration, consider if the formulation's pH and osmolality are optimized for subcutaneous injection. Consult with the manufacturer for formulation details. |
Issue 2: Swelling, redness, or inflammation develops at the injection site after administration.
| Possible Cause | Troubleshooting/Optimization |
| Local inflammatory response to the formulation. | While this compound itself can cause a mild inflammatory response, the vehicle or preservatives may also contribute. Consider using a different formulation if available. For repeated dosing, rotate injection sites to allow for tissue recovery. |
| High injection volume for the site. | Consult species-specific guidelines for maximum subcutaneous injection volumes per site. If a large volume is required, consider splitting the dose into two separate injection sites. |
| Contamination of the injection site or solution. | Use aseptic technique for all injections. Ensure the vial septum is disinfected before each use and that sterile needles and syringes are always used. |
| Underlying sensitivity of the animal model. | Some animal strains or species may be more sensitive to subcutaneous injections. Conduct a small pilot study to assess the local tolerance of the this compound formulation in your specific animal model. |
Data Presentation
Table 1: Comparison of Pain Scores for Two this compound Formulations
| Formulation | Temperature | Mean Visual Analogue Scale (VAS) Pain Score (mm) | Mean Simple Descriptive Scale (SDS) Score (0-3) |
| This compound with Metacresol (MM) | 25°C | 20.1 | 1.1 |
| This compound with Metacresol (MM) | 4°C | 15.5 | 0.8 |
| This compound with Benzyl Alcohol (MBA) | 25°C | 5.9 | 0.3 |
| This compound with Benzyl Alcohol (MBA) | 4°C | 3.9 | 0.1 |
| Data adapted from a study comparing two this compound formulations in Beagle dogs. |
Table 2: Incidence of Injection Site Reactions in Dogs from a Clinical Study
| Adverse Reaction | This compound (n=77) | Placebo (n=41) |
| Injection site reaction (swelling, pain upon injection) | 4% | 0% |
| Diarrhea | 7.8% | 2.4% |
| Anorexia | 5.2% | 0% |
| Lethargy | 2.6% | 2.4% |
| Data from a US field study for the prevention and treatment of vomiting associated with cisplatin administration in dogs. |
Experimental Protocols
Protocol: Assessment of Subcutaneous Injection Site Reactions
Objective: To systematically evaluate and score local tissue reactions following subcutaneous administration of this compound.
Methodology:
-
Animal Grouping:
-
Randomly assign animals to a control group (vehicle only) and a treatment group (this compound).
-
Ensure a sufficient number of animals per group for statistical analysis.
-
-
Substance Administration:
-
Acclimatize animals to the housing conditions before the start of the experiment.
-
Just prior to injection, clip the fur at the designated injection site for clear visualization.
-
Administer the substance subcutaneously according to the approved animal use protocol, carefully documenting the injection site, volume, and rate of injection. Use a consistent technique across all animals.
-
-
Clinical Observation and Scoring:
-
Observe the animals at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
Score the injection site for erythema (redness) and edema (swelling) using a standardized scoring system (see Table 3).
-
Use calipers to measure the diameter of any swelling at each time point.
-
-
Gross Pathology:
-
At the end of the observation period, euthanize the animals according to the approved protocol.
-
Perform a gross examination of the injection site and surrounding tissues.
-
Record any visible signs of hemorrhage, discoloration, or necrosis.
-
-
Histopathology:
-
Collect the injection site and a margin of surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the slides for signs of inflammation (neutrophilic, lymphocytic, etc.), fibrosis, necrosis, and other pathological changes.
-
Table 3: Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | None | None |
| 1 | Slight | Slight |
| 2 | Moderate | Moderate |
| 3 | Severe | Severe |
| Adapted from common laboratory animal scoring systems. |
Mandatory Visualizations
Caption: NK-1 receptor signaling pathway in pain transmission and the site of action for this compound.
Caption: A typical experimental workflow for the systematic evaluation of injection site reactions.
References
Long-term stability of Maropitant solutions for research purposes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Maropitant solutions intended for research purposes. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for powdered this compound Citrate?
A1: For long-term storage, powdered this compound Citrate should be stored at -20°C. It is stable for up to 24 months when stored at room temperature, protected from light and moisture.
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: this compound Citrate is soluble in Dimethyl Sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound Citrate in 100% DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared. For subsequent use in aqueous-based cellular assays, this DMSO stock solution should be diluted in the appropriate physiological buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
Q3: What is the stability of this compound in DMSO stock solutions?
Q4: Can I prepare aqueous solutions of this compound? What are the challenges?
A4: this compound free base has low aqueous solubility.[5] this compound Citrate is more water-soluble, but can still be challenging to dissolve directly in aqueous buffers, which may lead to precipitation. To enhance aqueous solubility, formulations often include solubilizing agents like cyclodextrins. For research purposes, preparing a concentrated stock in DMSO and then diluting it into your aqueous buffer is the recommended approach.
Q5: What is the stability of the commercial injectable this compound solution (Cerenia®) after opening?
A5: The commercial injectable solution of this compound (Cerenia®) should be stored at a controlled room temperature before the first use. After the vial has been punctured, it is recommended to store it in the refrigerator at 2-8°C (36-46°F) and use it within 90 days.
Troubleshooting Guide
This guide addresses common issues that may be encountered when preparing and using this compound solutions in a research setting.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Potential Cause: "Solvent shock" or exceeding the solubility limit of this compound in the final aqueous solution. The rapid change in solvent polarity when a concentrated DMSO stock is diluted in an aqueous buffer can cause the compound to precipitate.
-
Solution:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock in a small volume of the aqueous buffer, vortex well, and then add this intermediate dilution to the final volume.
-
Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Consider the use of solubilizing agents: For specific applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin in the aqueous buffer can enhance the solubility of this compound.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound in the prepared solution due to improper storage or handling.
-
Solution:
-
Prepare fresh solutions: Whenever possible, prepare fresh dilutions of your this compound stock solution for each experiment.
-
Proper stock solution storage: Aliquot your concentrated DMSO stock solution into small, single-use vials and store them at -20°C. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.
-
Protect from light: Store this compound solutions, especially dilute aqueous solutions, protected from light to prevent potential photodegradation.
-
Verify solution integrity: If you suspect degradation, you can analytically verify the concentration and purity of your this compound solution using a stability-indicating method like HPLC-UV.
-
Quantitative Data Summary
Currently, there is a lack of publicly available, detailed quantitative data on the long-term stability of research-prepared this compound solutions in various solvents. The following table summarizes the available information on the stability of this compound in different forms and formulations.
| Form/Formulation | Solvent/Matrix | Storage Temperature | Stability Duration | Source |
| This compound Citrate (powder) | Solid | Room Temperature | 24 months | |
| This compound Citrate (powder) | Solid | -20°C | Long-term | |
| Commercial Injectable Solution (Cerenia®) - Unopened | Aqueous with SBECD & m-cresol | Room Temperature | As per expiry date | |
| Commercial Injectable Solution (Cerenia®) - Opened | Aqueous with SBECD & m-cresol | 2-8°C | 90 days | |
| General Compounds in DMSO | DMSO | Room Temperature | 83% integrity after 6 months | |
| General Compounds in DMSO | DMSO | -15°C | Stable after 11 freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of this compound Citrate Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound Citrate (MW: 678.81 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 6.79 mg of this compound Citrate into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound Citrate is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on a method described for the detection of this compound Citrate and its related substances. It can be adapted for stability studies to separate the parent drug from its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.01 mol/L Dipotassium hydrogen phosphate solution (pH adjusted to 7.50)
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient Elution: A gradient program should be developed to ensure the separation of this compound from any potential degradation products. The specific gradient will depend on the exact column and system used and may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 222 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation for Stability Testing:
-
Prepare a solution of this compound in a relevant solvent (e.g., DMSO, water, buffer) at a known concentration.
-
Store the solution under the desired stability conditions (e.g., different temperatures, light exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.4 mg/mL).
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.
-
The percentage of this compound remaining at each time point can be calculated by comparing the peak area to that of a freshly prepared standard solution of the same concentration.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ES2873376T3 - Formulation of this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in Maropitant Analgesic Studies
Welcome to the technical support center for researchers investigating the analgesic properties of Maropitant. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the complexities of this compound research and address the inconsistencies observed in study outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are the results of this compound's analgesic efficacy so variable across different studies?
A1: The variability in this compound's analgesic efficacy stems from several key factors that can significantly influence experimental outcomes. These include:
-
Type of Pain Investigated: this compound, as a neurokinin-1 (NK1) receptor antagonist, appears to be more effective against visceral pain than somatic pain.[1][2][3] The density of NK1 receptors is higher in visceral afferent pathways compared to somatic ones, which may explain this difference.[2]
-
Experimental Methodology: Differences in study design, including the animal species, the specific pain model used, the route of this compound administration, and the dosage, all contribute to result variability.[4]
-
Drug Formulation: The preservatives used in this compound formulations can cause pain upon injection, potentially confounding analgesic assessments.
-
Anesthetic Interactions: this compound has been shown to have an anesthetic-sparing effect, reducing the required concentration of inhalant anesthetics like isoflurane and sevoflurane. This can complicate the interpretation of its direct analgesic effects in studies involving anesthesia.
Q2: Is this compound a reliable sole analgesic agent?
A2: Current evidence does not support the use of this compound as a sole analgesic agent. While it shows promise as part of a multi-modal analgesic plan, particularly for visceral pain, its effects can be modest and context-dependent. Many studies that show a positive effect use it as an adjunct to other analgesics or in specific scenarios like reducing the MAC of anesthetics.
Q3: What is the proposed mechanism of action for this compound's analgesic effects?
A3: this compound is a selective NK1 receptor antagonist. The NK1 receptor's primary ligand is Substance P, a neurotransmitter involved in pain transmission, inflammation, and emesis. By blocking the binding of Substance P to NK1 receptors in the central and peripheral nervous systems, this compound is thought to modulate pain signaling pathways.
Q4: Are there differences in this compound's effects between dogs and cats?
A4: Yes, species-specific differences in drug metabolism and receptor distribution can lead to varied responses. For instance, studies have shown different MAC-sparing effects in dogs and cats. In one study, a 1 mg/kg intravenous dose of this compound decreased the sevoflurane MAC by 24% in dogs and 15% in cats during visceral stimulation.
Troubleshooting Guides
Issue 1: High variability in pain scores post-subcutaneous injection.
-
Question: My study subjects are showing signs of pain or distress immediately following subcutaneous injection of this compound, which is confounding my analgesic assessment. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Cause: The formulation of this compound can significantly impact injection site comfort. Formulations containing the preservative metacresol have been associated with pain upon subcutaneous injection.
-
Troubleshooting Steps:
-
Check the Formulation: Verify the preservative in your this compound solution. A formulation containing benzyl alcohol has been shown to be significantly less painful upon injection due to its local anesthetic properties.
-
Refrigerate the Solution: For formulations containing metacresol, administering the solution at a refrigerated temperature (approximately 4°C) may reduce injection pain, although this effect is not consistently observed across all studies.
-
Alternative Route of Administration: If permissible by your protocol, consider intravenous administration to bypass injection site pain.
-
-
Issue 2: Inconsistent or weak analgesic effect in a somatic pain model.
-
Question: I am not observing a significant analgesic effect of this compound in my rodent model of inflammatory paw pain. Is this expected?
-
Answer:
-
Potential Cause: this compound's analgesic effects appear to be more pronounced for visceral pain compared to somatic pain. This is likely due to the higher concentration of NK1 receptors in visceral afferent nerves. Human clinical trials of NK1 antagonists for somatic pain have also been largely disappointing.
-
Troubleshooting Steps:
-
Re-evaluate the Pain Model: Consider if a visceral pain model (e.g., chemically-induced cystitis or colitis) would be more appropriate for investigating this compound's analgesic potential.
-
Dose and Route Optimization: While a dose of 1 mg/kg is commonly cited, some studies have explored higher doses (e.g., 5 mg/kg) or continuous intravenous infusions, which may yield different results. A systematic dose-response study may be necessary.
-
Multi-modal Approach: Evaluate this compound in combination with other classes of analgesics to assess for synergistic effects.
-
-
Issue 3: Difficulty distinguishing between anesthetic-sparing effects and true analgesia.
-
Question: this compound is reducing the amount of inhalant anesthetic needed in my surgical model, but I'm unsure if this is a true analgesic effect or a separate pharmacological interaction. How can I differentiate these?
-
Answer:
-
Potential Cause: this compound has a well-documented anesthetic-sparing effect, which can be independent of its direct analgesic properties.
-
Troubleshooting Steps:
-
Incorporate Post-operative Pain Assessment: Evaluate pain scores and the need for rescue analgesia in conscious, recovered animals. This will provide a clearer picture of this compound's analgesic efficacy without the confounding influence of general anesthesia.
-
Use of Objective Pain Measures: Employ validated pain scoring systems (e.g., grimace scales, von Frey filaments for mechanical threshold testing) in awake animals.
-
Control for Anesthetic Depth: In studies where anesthesia is maintained, use strict monitoring of anesthetic depth (e.g., EEG, physiological parameters) to ensure equivalent levels between treatment and control groups.
-
-
Data Presentation
Table 1: Summary of this compound's Anesthetic-Sparing Effects
| Species | Anesthetic | Pain Model | This compound Dose & Route | MAC Reduction | Reference |
| Dogs | Sevoflurane | Ovarian Ligament Stimulation | 1 mg/kg IV + 30 µg/kg/hr CRI | 24% | |
| Dogs | Sevoflurane | Ovarian Ligament Stimulation | 5 mg/kg IV + 150 µg/kg/hr CRI | 30% | |
| Cats | Sevoflurane | Ovarian Ligament Stimulation | 1 mg/kg IV | 15% | |
| Dogs | Sevoflurane | Tail Clamp Stimulation | 5 mg/kg IV | 16% |
Table 2: Comparison of this compound Formulations on Injection Pain in Dogs
| Formulation Preservative | Administration Temperature | Pain Score (Visual Analog Scale - Higher is more pain) | Pain Score (Simple Descriptive Scale) | Reference |
| Metacresol | 25°C | Significantly higher than Benzyl Alcohol formulations | Higher odds of higher pain scores | |
| Metacresol | 4°C | Tended to be lower than 25°C, but not always significant | Higher odds of higher pain scores than Benzyl Alcohol | |
| Benzyl Alcohol | 25°C | Significantly lower than Metacresol formulations | Lower odds of higher pain scores | |
| Benzyl Alcohol | 4°C | Somewhat lower than 25°C | Lower odds of higher pain scores |
Experimental Protocols
Protocol 1: Assessing Visceral Analgesia via MAC Reduction in Dogs
This protocol is adapted from studies evaluating the effect of this compound on the Minimum Alveolar Concentration (MAC) of sevoflurane during noxious visceral stimulation.
-
Animal Model: Healthy, adult female dogs.
-
Anesthesia: Induce anesthesia with a short-acting injectable agent (e.g., propofol) and maintain with sevoflurane in oxygen.
-
Instrumentation: Place an endotracheal tube for controlled ventilation. Catheterize a peripheral artery for direct blood pressure monitoring and blood gas analysis. Place an esophageal temperature probe.
-
Visceral Stimulation: Via a laparoscopic approach, identify and isolate an ovary and its associated ligament. Apply a consistent, quantifiable noxious stimulus (e.g., traction with a specific force) to the ovarian ligament.
-
MAC Determination (Baseline): While applying the visceral stimulus, determine the baseline sevoflurane MAC. The MAC is defined as the end-tidal concentration of anesthetic at which 50% of the animals do not respond to the stimulus with purposeful movement. This is typically determined using an up-and-down method.
-
This compound Administration: Administer a loading dose of this compound intravenously (e.g., 1 mg/kg), followed by a constant rate infusion (e.g., 30 µg/kg/hr).
-
MAC Re-determination: After a stabilization period, re-determine the sevoflurane MAC in the presence of this compound and the visceral stimulus.
-
Data Analysis: Compare the baseline MAC to the MAC value obtained after this compound administration to calculate the percentage of MAC reduction.
Mandatory Visualization
Caption: this compound's Mechanism of Action in Pain Signaling.
Caption: General Experimental Workflow for Analgesic Studies.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. Comparison of NK-1 Receptor Antagonist (this compound) to Morphine as a Pre-Anaesthetic Agent for Canine Ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does this compound provide more effective perioperative pain management than meloxicam in bitches undergoing ovariohysterectomy? The first report on the comparison of visceral algesia-analgesia for ovariohysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zeropainphilosophy.com [zeropainphilosophy.com]
Technical Support Center: Maropitant Drug Interactions in a Research Setting
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maropitant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential drug interactions you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can be involved in drug-drug interactions?
A1: this compound, a neurokinin-1 (NK-1) receptor antagonist, has three main properties that can lead to drug-drug interactions:
-
Metabolism by Cytochrome P450 (CYP) Enzymes: In dogs, this compound is primarily metabolized by the hepatic enzymes CYP3A12 and CYP2D15.[1][2][3][4][5] In cats, the involved enzymes are CYP1A and CYP3A. Co-administration with drugs that inhibit or induce these enzymes can alter this compound's plasma concentration and clearance.
-
High Plasma Protein Binding: this compound is highly bound to plasma proteins (over 99%). This creates a potential for competitive displacement when co-administered with other highly protein-bound drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), some cardiac medications, anticonvulsants, and behavioral medications.
-
P-glycoprotein (P-gp) Substrate: this compound is a substrate for the P-gp efflux transporter. Drugs that inhibit P-gp may increase the oral bioavailability of this compound.
Q2: I am using a CYP inhibitor in my study. How might this affect my results with this compound?
A2: If you are co-administering a known inhibitor of CYP3A or CYP2D enzymes (in dogs) or CYP1A or CYP3A enzymes (in cats), you may observe a decrease in the clearance and an increase in the plasma concentration of this compound. This can potentially lead to an exaggerated pharmacological effect or adverse events.
Troubleshooting:
-
Unexpectedly high levels of this compound: If your experimental results show higher than anticipated plasma concentrations of this compound, consider the potential for CYP inhibition by a co-administered compound.
-
Prolonged this compound effects: An extended duration of this compound's antiemetic or other effects could indicate reduced metabolic clearance due to CYP inhibition.
It is recommended to use caution when administering this compound with drugs that are known to inhibit these CYP isoenzymes, such as certain azole antifungals (e.g., ketoconazole), macrolide antibiotics (e.g., erythromycin), and some calcium channel blockers.
Q3: Can this compound affect the metabolism of other drugs I am studying?
A3: While this compound is a substrate for CYP enzymes, its potential to act as a clinically significant inhibitor of these enzymes at therapeutic doses is not well-established with specific inhibitory concentration (IC50) values readily available in the literature. However, one study in cats suggested that this compound could moderately inhibit feline CYP2D enzymes.
Experimental Considerations:
-
If you are studying a drug that is a sensitive substrate of CYP3A, CYP2D (in dogs), or CYP1A/3A (in cats), and you observe unexpected changes in its metabolism when co-administered with this compound, a potential inhibitory interaction should be considered.
-
To investigate this further, an in vitro CYP inhibition assay can be performed.
Q4: I am observing unexpected side effects when using this compound with an NSAID. What could be the cause?
A4: Both this compound and many NSAIDs are highly protein-bound. Co-administration can lead to competition for binding sites on plasma proteins. This may result in an increased fraction of the unbound (active) form of either drug, potentially leading to an enhanced pharmacological effect or an increased risk of adverse effects.
Troubleshooting:
-
Increased incidence of adverse effects: If you observe a higher rate or severity of side effects associated with either this compound or the NSAID when used in combination, consider the possibility of a plasma protein binding displacement interaction.
-
Monitor for clinical signs associated with increased free drug concentrations of both compounds.
Quantitative Data Summary
The following tables summarize key quantitative data on potential drug interactions with this compound.
Table 1: Pharmacokinetic Interactions of this compound
| Interacting Drug/Class | Mechanism of Interaction | Species | Observed Effect on this compound | Reference(s) |
| CYP Inhibitors (e.g., ketoconazole, erythromycin) | Inhibition of CYP3A/CYP2D (dogs) or CYP1A/CYP3A (cats) | Dog, Cat | Decreased metabolism, increased plasma concentration | |
| Highly Protein-Bound Drugs (e.g., NSAIDs, some cardiac and anticonvulsant drugs) | Competition for plasma protein binding sites | Dog, Cat | Potential for increased free fraction of this compound and/or co-administered drug | |
| P-glycoprotein Inhibitors | Inhibition of P-gp mediated efflux | Dog | Potential for increased oral bioavailability |
Table 2: Pharmacodynamic Interactions of this compound with Anesthetic and Analgesic Agents
| Co-administered Drug | Species | Observed Effect | Quantitative Data | Reference(s) |
| Sevoflurane | Dog | Decreased Minimum Alveolar Concentration (MAC) | 16% reduction in MAC with 5 mg/kg IV this compound | |
| Isoflurane | Dog | Reduced overall intraoperative requirements | Mean end-tidal isoflurane was 1.19% with this compound vs. 1.44% with saline | |
| Hydromorphone | Dog | Decreased incidence of vomiting | 0% vomiting with this compound administered 30-45 min prior vs. 87% with saline | |
| Morphine | Dog | Reduced frequency of emesis | 70% decrease in emesis when this compound (1 mg/kg SC) given 30 min before morphine | |
| Acepromazine & Isoflurane | Dog | Potentiation of hypotension | Clinically significant hypotension (mean MAP of 54 ± 6 mmHg) during IV this compound administration in dogs premedicated with acepromazine and maintained on isoflurane |
Experimental Protocols & Methodologies
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for specific CYP isoforms.
Materials:
-
Canine or feline liver microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
CYP probe substrate stock solution
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare working solutions of this compound, probe substrate, and NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubation: In a 96-well plate, pre-warm liver microsomes in potassium phosphate buffer at 37°C.
-
Incubation: Add a series of concentrations of this compound to the wells, including a vehicle control. Add the CYP probe substrate at a concentration near its Km. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Reaction Termination: After a defined incubation time (within the linear range of metabolite formation), stop the reaction by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
P-glycoprotein (P-gp) Transport Assay using MDCK-MDR1 Cells
This protocol assesses whether this compound is a substrate or inhibitor of the P-gp transporter using a cell-based assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) with appropriate supplements
-
This compound solution
-
Known P-gp substrate (e.g., Digoxin) and inhibitor (e.g., Verapamil)
-
Scintillation counter or LC-MS/MS system
Methodology:
-
Cell Culture: Culture MDCK-MDR1 and MDCK-WT cells on Transwell inserts to form a confluent monolayer.
-
Transport Experiment (Substrate Assessment):
-
Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell insert.
-
Incubate for a specified time at 37°C.
-
Measure the concentration of this compound in the opposite chamber at various time points.
-
Calculate the apparent permeability coefficients (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 1 suggests that this compound is a P-gp substrate.
-
-
Inhibition Experiment:
-
Pre-incubate the cell monolayers with various concentrations of this compound.
-
Add a known P-gp substrate (e.g., radiolabeled Digoxin) to the basolateral chamber.
-
Measure the amount of the substrate transported to the apical chamber over time.
-
A decrease in the transport of the known substrate in the presence of this compound indicates that this compound is a P-gp inhibitor.
-
Visualizations
Caption: Key pathways for this compound's pharmacokinetic drug interactions.
Caption: Workflow for managing this compound's interactions with anesthetics.
Caption: Logical flow for determining this compound's P-gp interaction profile.
References
- 1. This compound Citrate (Cerenia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. zoetisus.com [zoetisus.com]
- 3. Spotlight on the perioperative use of this compound citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Cerenia® (this compound citrate) Injectable Solution [dailymed.nlm.nih.gov]
Technical Support Center: Refining Maropitant Administration for Chronic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Maropitant in chronic pain models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of pain research?
A1: this compound is a potent and selective neurokinin-1 (NK-1) receptor antagonist. Its primary mechanism in pain modulation is the blockade of Substance P (SP), a key neuropeptide involved in pain transmission. SP is released from primary sensory neurons in the dorsal horn of the spinal cord in response to painful stimuli and binds to NK-1 receptors on second-order neurons, leading to sustained neuronal excitation and pain signaling. By competitively inhibiting this binding, this compound can attenuate hyperalgesic responses and central sensitization.
Q2: Is this compound more effective for certain types of pain?
A2: Current research suggests that this compound may be more effective for visceral pain compared to somatic pain. This is hypothesized to be due to a higher density of NK-1 receptors and a greater role of Substance P in visceral afferent pathways. Studies in canine models have demonstrated that this compound can reduce the anesthetic requirement during noxious visceral stimulation, such as ovarian ligament traction. Its efficacy in neuropathic pain models, like the Chronic Constriction Injury (CCI) model, has also been documented, where it has been shown to reduce mechanical allodynia.
Q3: What are the recommended starting doses for this compound in rat chronic pain models?
A3: For neuropathic pain models such as the Chronic Constriction Injury (CCI) model in rats, intraperitoneal (IP) administration of this compound has an ED50 of approximately 4.1 mg/kg for inhibiting nociception. Doses of 15 mg/kg and 30 mg/kg have been shown to significantly increase the mechanical nociceptive threshold, with 30 mg/kg providing a more sustained effect. It is crucial to note that a dose of 50 mg/kg has been associated with severe side effects and lethality in rats and should be avoided.
Q4: What are the common side effects observed with this compound administration in animal models?
A4: The most frequently reported side effect is pain upon subcutaneous (SC) injection. This reaction is largely attributed to the metacresol preservative in some formulations. Other reported adverse effects, particularly at higher doses, can include hypersalivation, diarrhea, and lethargy. In rats, doses of 50 mg/kg have led to prostration, respiratory depression, tremors, and cardiac arrest.
Q5: Are there any known drug interactions to be aware of when using this compound in chronic pain studies?
A5: this compound is metabolized by cytochrome P450 enzymes (specifically CYP2D15 and CYP3A12 in dogs). Therefore, co-administration with drugs that inhibit or induce these enzymes could alter this compound's metabolism and plasma concentration. Caution is advised when using this compound with other drugs metabolized by the same pathways, such as certain NSAIDs, antifungals (ketoconazole, itraconazole), and antibiotics (erythromycin). One study investigating the co-administration of this compound and the NSAID carprofen found no additive anesthetic-sparing effect, suggesting that while they act on different pathways, their combined use may not provide enhanced analgesia in that specific context.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant pain response during subcutaneous (SC) injection (e.g., vocalization, flinching). | The formulation of this compound may contain metacresol as a preservative, which is known to cause local irritation. The temperature of the injectate can also influence pain, with room temperature or warmer solutions causing more discomfort. | - Refrigerate the this compound solution and inject it cold. The binding of this compound to its cyclodextrin vehicle is stronger at lower temperatures, reducing the amount of free drug that causes irritation. - Utilize a this compound formulation that contains benzyl alcohol as a preservative instead of metacresol. Benzyl alcohol has local anesthetic properties that can reduce injection pain. |
| Variable or lower-than-expected analgesic effect. | - Inappropriate dosage: The effective dose for analgesia may be higher than the standard antiemetic dose. - Pain model specificity: this compound may have differential efficacy in various pain models (e.g., visceral vs. somatic vs. neuropathic). - Route of administration: Bioavailability differs significantly between oral (lower) and parenteral routes. | - Perform a dose-response study to determine the optimal analgesic dose for your specific pain model and species. For neuropathic pain in rats, consider doses in the 15-30 mg/kg IP range. - Ensure the chosen pain model is appropriate for investigating NK-1 receptor antagonism (e.g., models with a strong visceral or neuroinflammatory component). - Use parenteral administration (SC or IP) for more consistent bioavailability in preclinical models. |
| Development of tolerance or reduced efficacy with chronic administration. | The exact mechanisms of tolerance to this compound's analgesic effects are not well-defined. However, as with many receptor-targeting drugs, receptor downregulation or desensitization with prolonged use is a possibility. | - Consider intermittent dosing schedules rather than continuous daily administration. - Incorporate washout periods in longer-term studies to allow for receptor resensitization. - Use this compound as part of a multimodal analgesic regimen to target different pain pathways and potentially reduce the required dose of each agent. |
| Breakthrough pain despite this compound administration. | This compound targets a specific pathway (Substance P/NK-1 receptor). Chronic pain is often multifactorial, involving pathways that are not addressed by this compound alone. | - Combine this compound with analgesics that have different mechanisms of action (e.g., NSAIDs, gabapentinoids, or opioids), while being mindful of potential drug interactions. - Re-evaluate the pain assessment methodology to ensure it is sensitive enough to detect the specific type of pain being targeted. |
Quantitative Data Summary
Table 1: Dose-Response of Intraperitoneal this compound in a Rat Neuropathic Pain Model (CCI)
| Dose (mg/kg) | Mean Increase in Mechanical Nociceptive Threshold (MNT) | Notes |
| 3 | No significant difference from vehicle | |
| 6 | No significant difference from vehicle | |
| 15 | ~130% increase from baseline | Significant effect observed 1-2 hours post-administration. |
| 30 | ~146% increase from baseline | Significantly greater effect than 15 mg/kg at 2 hours post-administration. |
| 50 | Not recommended | Associated with 100% lethality in one study. |
Data synthesized from studies on chronic constriction injury models in rats.
Table 2: Effect of this compound on Anesthetic Requirements in a Canine Visceral Pain Model
| This compound Dose (IV) | Reduction in Sevoflurane MAC | Pain Model |
| 1 mg/kg bolus + 30 µg/kg/hr CRI | 24% | Laparoscopic ovarian pedicle stimulation |
| 5 mg/kg bolus + 150 µg/kg/hr CRI | 30% | Laparoscopic ovarian pedicle stimulation |
MAC: Minimum Alveolar Concentration; CRI: Constant Rate Infusion. Data from studies in dogs.
Experimental Protocols
Key Experiment: Chronic Constriction Injury (CCI) Neuropathic Pain Model in Rats
Objective: To induce a reproducible neuropathic pain state to test the analgesic efficacy of this compound.
Methodology:
-
Animal Preparation:
-
House male Wistar or Sprague-Dawley rats (200-250g) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a minimum of one week for acclimatization before any procedures.
-
-
Anesthesia:
-
Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and sterilize the skin on the lateral surface of the left thigh.
-
Make a small incision through the skin and fascia to expose the biceps femoris muscle.
-
Gently separate the biceps femoris and gluteus superficialis muscles to reveal the common sciatic nerve.
-
Proximal to the nerve's trifurcation, carefully free the nerve from surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each.
-
Tighten the ligatures until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.
-
Close the muscle layer with absorbable sutures and the skin with wound clips or non-absorbable sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic (e.g., buprenorphine) as per institutional guidelines, ensuring it does not interfere with the study's endpoint.
-
House rats individually to prevent suture removal by cage mates.
-
Monitor the animals daily for signs of distress and wound healing.
-
-
Behavioral Testing (Pain Hypersensitivity):
-
Allow 7-14 days for the full development of neuropathic pain.
-
Measure the mechanical withdrawal threshold (MWT) using von Frey filaments or an electronic analgesiometer on the plantar surface of the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Acclimatize the rat to the testing apparatus before each session.
-
Establish a baseline MWT before this compound or vehicle administration.
-
Following administration (e.g., intraperitoneal injection), measure MWT at predetermined time points (e.g., 30, 60, 120, 240 minutes) to assess the drug's effect and duration of action.
-
Visualizations
Caption: NK-1 Receptor Signaling Pathway in Pain Transmission.
Caption: Workflow for a Chronic Pain Model Experiment.
References
Technical Support Center: Mitigating the Sedative Effects of Maropitant in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential sedative effects of Maropitant in behavioral studies. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential for sedation a concern in behavioral studies?
This compound is a neurokinin-1 (NK-1) receptor antagonist primarily used as an antiemetic to prevent and treat vomiting in animals.[1] By blocking the action of substance P in the central nervous system, it effectively controls emesis.[1] However, any substance that acts on the central nervous system has the potential to produce off-target effects, including sedation. In behavioral studies, sedation is a major confounding factor as it can suppress locomotor activity, alter anxiety responses, and impair cognitive function, leading to misinterpretation of experimental results.
Q2: Is there direct evidence of this compound causing sedation in common rodent behavioral tests?
Currently, there is a notable lack of published studies that have directly investigated the sedative effects of this compound using standardized rodent behavioral assays such as the open-field test, elevated plus-maze, or Morris water maze. While some studies in dogs and cats mention sedation as a possible side effect, this is often in a clinical or perioperative context and not quantified in a controlled behavioral setting. One study in rats noted prostration and respiratory depression at high doses (50 mg/kg), which are indicative of severe central nervous system depression.
Q3: What are the potential mechanisms behind this compound-induced sedation?
While the exact mechanism is not fully elucidated, potential reasons for sedation could include:
-
Central NK-1 Receptor Blockade: Substance P and its NK-1 receptor are not only involved in emesis but also play a role in arousal and stress responses. Blockade of these receptors in brain regions outside the emetic center could potentially lead to sedative effects.
-
Off-Target Effects: Although this compound is described as a selective NK-1 receptor antagonist, at higher concentrations, it might interact with other neurotransmitter systems involved in regulating wakefulness and arousal.
-
Drug Interactions: When co-administered with other drugs that have sedative properties, such as opioids or certain anesthetics, this compound could potentiate their sedative effects.
Troubleshooting Guide
Issue 1: Observed reduction in locomotor activity in an open-field test after this compound administration.
-
Question: My rodents are showing significantly less movement in the open-field test after receiving this compound. How can I determine if this is sedation and what can I do to mitigate it?
-
Answer:
-
Dose-Response Evaluation: The first step is to determine if the observed effect is dose-dependent. If you have not already, conduct a dose-response study with this compound, starting from the lowest reported effective antiemetic dose and gradually increasing it. This will help identify a therapeutic window where antiemetic effects are present without significant locomotor suppression.
-
Time-Course Analysis: The timing of behavioral testing relative to this compound administration is critical. The peak plasma concentration of this compound can vary depending on the route of administration. Conduct your behavioral tests at different time points post-administration to see if the sedative effects are transient.
-
Consider an Alternative Antiemetic: If dose and timing adjustments are not successful, consider using an alternative antiemetic with a lower propensity for sedation. Ondansetron, a 5-HT3 receptor antagonist, is a commonly used antiemetic that has not been associated with sedative effects in behavioral studies and may even have cognitive-enhancing properties.[2][3][4]
-
Control for Nausea vs. Sedation: It is crucial to differentiate between reduced activity due to sedation and reduced activity due to the underlying nausea you are trying to treat. Include a control group that receives the emetic stimulus but no antiemetic to understand the baseline behavioral response to nausea.
-
Issue 2: Animals appear lethargic and unresponsive in the elevated plus-maze after this compound treatment.
-
Question: My mice are spending most of their time in the closed arms of the elevated plus-maze and seem generally inactive after this compound administration. How can I address this?
-
Answer:
-
Lower the Dose: As with the open-field test, the most immediate step is to try a lower dose of this compound.
-
Acclimatization and Habituation: Ensure that all animals are properly acclimated to the testing room and handled consistently. Stress can interact with drug effects and exacerbate sedative-like behaviors.
-
Pharmacological Reversal (Exploratory): In non-survival studies, and with appropriate ethical considerations, you could explore the use of a general CNS stimulant to counteract sedation. However, this approach is complex as the stimulant itself will have behavioral effects. This should be a last resort and would require extensive validation. There are no specific reversal agents for this compound. General reversal agents for other sedatives include atipamezole for alpha-2 agonists and naloxone for opioids.
-
Switch to a Non-Sedating Alternative: The most straightforward solution is to switch to an antiemetic with a different mechanism of action that is not associated with sedation, such as ondansetron.
-
Issue 3: Poor performance in a cognitive task (e.g., Morris water maze) after this compound administration.
-
Question: Rats treated with this compound are showing impaired learning and memory in the Morris water maze. Is this likely due to sedation, and how can I correct for it?
-
Answer:
-
Assess Motor Function Separately: Before concluding a cognitive deficit, it is essential to rule out motor impairment. Use a simple swim speed test or a visible platform version of the water maze to ensure that the animals are physically capable of performing the task. If swim speed is significantly reduced, sedation is a likely cause.
-
Optimize Dosing and Timing: Administer this compound well before the training or testing sessions to allow any transient sedative effects to dissipate while maintaining antiemetic efficacy.
-
Alternative Antiemetic Strategy: Given the high cognitive demands of the Morris water maze, using an antiemetic with a clean CNS side-effect profile is paramount. Ondansetron would be a more suitable choice for such studies.
-
Data Presentation
Table 1: Comparison of Antiemetic Efficacy and Sedative Potential of this compound and Ondansetron
| Feature | This compound | Ondansetron |
| Mechanism of Action | Neurokinin-1 (NK-1) Receptor Antagonist | 5-HT3 Receptor Antagonist |
| Primary Use | Broad-spectrum antiemetic | Antiemetic, particularly for chemotherapy-induced and postoperative nausea and vomiting |
| Reported Sedative Effects | Possible, especially at higher doses; lack of direct studies in behavioral models. | Generally considered non-sedating; some studies suggest nootropic effects. |
| Potential Impact on Behavioral Studies | May suppress locomotor activity and impair cognitive performance. | Unlikely to cause sedation; may be a suitable alternative for behavioral research. |
Experimental Protocols
Protocol 1: Open-Field Test to Assess Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-reflective material. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone".
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open-field arena.
-
Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center zone, and number of entries into the center zone.
-
-
Interpretation: A significant decrease in total distance traveled may indicate sedation. A decrease in the time spent in and entries into the center zone is typically interpreted as anxiety-like behavior.
Protocol 2: Elevated Plus-Maze for Assessing Anxiety-like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Record the animal's behavior for 5 minutes.
-
Analyze the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: A decrease in the proportion of time spent in the open arms and the number of entries into the open arms is indicative of anxiety-like behavior. A general reduction in the total number of arm entries may suggest sedation.
Visualizations
References
- 1. Neurokinin-1 receptor antagonism attenuates neuronal activity triggered by stress-induced reinstatement of alcohol seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ondansetron inhibits a behavioural consequence of withdrawing from drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the 5-HT3 antagonist, ondansetron, on the behavioral and physiological effects of pentagastrin in patients with panic disorder and social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Value of Preclinical Maropitant Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preclinical use of Maropitant. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the translational value of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] Its primary mechanism involves blocking the binding of Substance P (SP), a key neurotransmitter involved in the vomiting reflex, to NK-1 receptors in the central and peripheral nervous system.[1][2] This action at both the chemoreceptor trigger zone (CTZ) and the vomiting center provides broad-spectrum antiemetic effects.[3]
Q2: What is the difference between the two commercial injectable formulations of this compound?
A2: The primary difference lies in the preservative used. The original formulation (Cerenia®, Zoetis) contains metacresol, while a generic version (Prevomax®, Le Vet) uses benzyl alcohol.[4] Studies have shown that the benzyl alcohol formulation is associated with significantly less pain upon subcutaneous injection in dogs compared to the metacresol version.
Q3: Is refrigeration of the injectable this compound solution necessary?
A3: For the metacresol-containing formulation (Cerenia®), refrigeration is recommended. At warmer temperatures, this compound is more likely to dissociate from its solubilizing agent (sulphobutylether-β-cyclodextrin), leading to an increase in free drug and consequently, more pain on injection. Injecting the solution immediately after removal from the refrigerator can minimize this discomfort. The benzyl alcohol-containing formulation shows significantly less injection pain regardless of temperature.
Q4: Can this compound be used for indications other than emesis in preclinical studies?
A4: Yes, preclinical research is exploring other potential applications of this compound. Due to the role of Substance P and NK-1 receptors in pain and inflammation, this compound has been investigated for its visceral analgesic and anti-inflammatory properties. However, a systematic review and meta-analysis concluded that while this compound has a significant anesthetic-sparing effect, there is no clear evidence for its efficacy as a sole analgesic or anti-inflammatory agent.
Q5: What are the key pharmacokinetic differences of this compound across common preclinical species?
A5: The pharmacokinetics of this compound, including its bioavailability and half-life, can vary significantly between species. For instance, the bioavailability of subcutaneously administered this compound is high in dogs (91%) but lower in other species. Oral bioavailability is generally low due to first-pass metabolism. It is crucial to consult species-specific pharmacokinetic data when designing experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability in experimental results | 1. Route of Administration: Oral bioavailability is low and variable. Subcutaneous absorption can also vary. 2. Timing of Administration: The efficacy of this compound is highly dependent on the timing of administration relative to the emetic or noxious stimulus. 3. Species Differences: Significant pharmacokinetic differences exist between species. | 1. For consistent results, consider intravenous (IV) administration if feasible, as it provides 100% bioavailability. If using subcutaneous (SC) or oral (PO) routes, ensure consistent administration techniques and timing. 2. For antiemetic studies, administer this compound at least 30-60 minutes before the emetic challenge for optimal effect. 3. Consult literature for species-specific dosing and pharmacokinetic data. Dose adjustments may be necessary. |
| Injection site pain or reaction | 1. Formulation: The metacresol-preserved formulation is associated with more injection pain than the benzyl alcohol version. 2. Temperature of Injectable: Warmer temperatures of the metacresol formulation increase pain. 3. Injection Volume & Technique: Large volumes or rapid injection can cause discomfort. | 1. Use the benzyl alcohol-preserved formulation if available. 2. If using the metacresol formulation, store it in the refrigerator and inject it immediately after removal. 3. Administer the injection subcutaneously with care, avoiding intradermal injection. Use appropriate needle sizes and consider splitting larger volumes into multiple injection sites. |
| This compound is effective against vomiting but not signs of nausea | 1. Different Neural Pathways: The neural pathways mediating nausea and vomiting are not identical. This compound is more effective at blocking the final vomiting reflex. 2. Subjective Assessment: Signs of nausea (e.g., salivation, lip-licking) can be subjective and difficult to quantify accurately in animals. | 1. Acknowledge this limitation in your study design and interpretation of results. Consider using a multimodal approach with other agents if complete suppression of nausea is required. 2. Develop a clear and consistent scoring system for signs of nausea and ensure observers are blinded to treatment groups. |
| No observed effect in a visceral pain model | 1. Type of Pain: this compound's analgesic effects appear to be more pronounced for visceral pain than somatic pain. 2. Dosage: The standard antiemetic dose (1 mg/kg) may not be sufficient for analgesia. Some studies have used higher doses. 3. Outcome Measure: The analgesic effect might be most evident as an anesthetic-sparing effect rather than a direct reduction in pain scores in awake animals. | 1. Ensure your experimental model is appropriate for assessing visceral pain. 2. Conduct a dose-response study to determine the optimal analgesic dose for your model and species. 3. Consider measuring the minimum alveolar concentration (MAC) of an inhalant anesthetic as a sensitive measure of visceral antinociception. |
| Unexpected off-target effects | 1. High Doses/Chronic Use: Off-label, chronic use has been anecdotally linked to central nervous system effects, potentially due to dopamine depletion, though this is not well-documented in controlled studies. 2. Cardiovascular Effects: Intravenous administration can cause transient hypotension. | 1. Use the lowest effective dose and adhere to recommended treatment durations. If chronic administration is necessary, monitor for any behavioral changes. 2. When administering this compound intravenously, infuse it slowly over 1-2 minutes and monitor blood pressure, especially in compromised animals. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Route of Administration | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (hours) |
| Subcutaneous (SC) | 1 | 91% | 92 | 0.75 |
| Oral (PO) | 2 | 24% | - | - |
| Oral (PO) | 8 | 37% | - | - |
Data compiled from Benchaoui et al., as cited in Spotlight on the perioperative use of this compound citrate.
Table 2: Effective Preclinical Doses of this compound for Various Indications
| Indication | Species | Dose (mg/kg) | Route of Administration | Reference Study |
| Prevention of Opioid-Induced Emesis | Dog | 1 | SC | Hay Kraus, 2017 |
| Visceral Analgesia (Anesthetic Sparing) | Dog | 1 (followed by CRI) | IV | Boscan et al., 2011 |
| Anti-inflammatory Effect (Acute Pancreatitis) | Mouse | 8 | SC | Yago et al., 2018 |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound for Visceral Analgesia in a Canine Model
This protocol is adapted from the methodology used by Boscan et al. (2011) to assess the anesthetic-sparing effects of this compound during noxious visceral stimulation.
1. Animal Model:
-
Healthy adult female dogs.
2. Anesthesia and Instrumentation:
-
Anesthetize dogs with sevoflurane.
-
Instrument for monitoring heart rate, arterial blood pressure, and end-tidal sevoflurane concentration.
-
Access the ovary and ovarian ligament via laparoscopy.
3. Experimental Procedure:
-
Baseline MAC Determination:
-
Apply a standardized noxious stimulus by gently pulling the ovary and ovarian ligament with a consistent force (e.g., 6.61 N).
-
Determine the minimum alveolar concentration (MAC) of sevoflurane required to prevent movement in response to the stimulus.
-
-
This compound Administration:
-
Administer a loading dose of this compound (1 mg/kg, IV) followed by a constant rate infusion (e.g., 30 µg/kg/h, IV).
-
Allow a 10-minute stabilization period.
-
-
Post-Treatment MAC Determination:
-
Re-determine the sevoflurane MAC in the presence of this compound using the same noxious stimulus.
-
-
Data Analysis:
-
Calculate the percentage decrease in MAC to quantify the anesthetic-sparing (and thus, visceral analgesic) effect of this compound.
-
Protocol 2: Assessment of this compound's Anti-inflammatory Effects in a Mouse Model of Acute Pancreatitis
This protocol is based on the study by Yago et al. (2018).
1. Animal Model:
-
Male BALB/c mice.
2. Induction of Acute Pancreatitis (AP):
-
Induce AP by repeated intraperitoneal injections of cerulein (a cholecystokinin analogue).
3. This compound Administration:
-
Administer this compound (e.g., 8 mg/kg) subcutaneously immediately after the first cerulein injection.
4. Outcome Measures (assessed at a defined time point, e.g., 12 hours post-induction):
-
Biochemical Analysis:
-
Collect blood samples to measure plasma levels of amylase, lipase, and inflammatory cytokines (e.g., IL-6).
-
-
Histological Analysis:
-
Harvest the pancreas for histological examination.
-
Perform myeloperoxidase (MPO) staining to quantify neutrophil infiltration, a marker of inflammation.
-
-
Gene Expression Analysis:
-
Analyze pancreatic tissue via RT-PCR to assess the mRNA expression levels of Substance P and NK-1 receptors.
-
5. Data Analysis:
-
Compare the measured parameters between the AP group treated with this compound, the untreated AP group, and a healthy control group.
Visualizations
References
- 1. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off Label Use of Drugs in Veterinary Medicine | PetMD [petmd.com]
- 3. dovepress.com [dovepress.com]
- 4. Comparison of pain response after subcutaneous injection of two this compound formulations to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Maropitant's Analgesic Efficacy in Feline Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of maropitant with other commonly used analgesics in feline models, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating this compound as a potential analgesic agent.
Comparative Analgesic Efficacy
The following table summarizes the quantitative data from studies evaluating the analgesic effects of this compound and its comparators in feline models undergoing ovariohysterectomy (OVH).
| Parameter | This compound | Buprenorphine | Meloxicam | Control (Saline) | Citation |
| Intraoperative Fentanyl Requirement (µg/kg/h) | Lower requirement | Data not available in direct comparison | Data not available in direct comparison | Higher requirement | [1][2] |
| Postoperative Pain Scores (UNESP-Botucatu Scale) | No significant difference vs. control | Data not available in direct comparison | Data not available in direct comparison | No significant difference vs. This compound | [1][2] |
| Postoperative Pain Scores (University of Melbourne Pain Scale - in bitches) | Significantly lower scores | Data not available in direct comparison | Higher scores than this compound | Higher scores than this compound | [3] |
Note: Direct comparative studies of this compound versus buprenorphine and meloxicam for postoperative pain in feline models using identical pain scoring scales are limited. The data from bitches provides valuable insight but should be interpreted with caution for feline applications.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Study: this compound in Cats Undergoing Ovariohysterectomy
-
Objective: To evaluate the clinical and analgesic effects of this compound in cats undergoing ovariohysterectomy.
-
Animals: 16 healthy female domestic cats.
-
Experimental Design: A prospective, randomized, blinded, controlled clinical trial.
-
This compound Group (MG): Received this compound (1 mg/kg) subcutaneously one hour before pre-anesthetic medication.
-
Control Group (CG): Received an equivalent volume of saline subcutaneously.
-
-
Anesthetic Protocol:
-
Pre-anesthetic medication: Dexmedetomidine (5 µg/kg) and morphine (0.3 mg/kg) intramuscularly.
-
Induction: Propofol to effect.
-
Maintenance: Isoflurane in 100% oxygen.
-
-
Intraoperative Monitoring and Analgesia:
-
Heart rate, respiratory rate, and invasive arterial blood pressure were continuously monitored.
-
Intraoperative analgesia was supplemented with fentanyl (1 µg/kg IV bolus) based on clinical signs of nociception (e.g., a 20% increase in heart rate or blood pressure from baseline).
-
-
Postoperative Pain Assessment:
-
Pain was assessed at 1, 2, 4, 6, 8, 12, and 24 hours after extubation using the UNESP-Botucatu multidimensional composite pain scale.
-
Rescue analgesia (morphine 0.1 mg/kg IM) was administered if the pain score was ≥ 8.
-
Pain Assessment Scale: UNESP-Botucatu Multidimensional Composite Pain Scale
This scale evaluates pain based on posture, comfort, activity, attitude, miscellaneous behaviors, reaction to palpation of the surgical wound, reaction to palpation of the abdomen/flank, arterial blood pressure, and appetite. Each category is scored from 0 to 3, with a total possible score of 30. A score of 8 or higher indicates the need for rescue analgesia.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involved in pain modulation for this compound, buprenorphine, and meloxicam.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the analgesic efficacy of a test compound in a feline surgical model.
References
- 1. This compound in Cats Undergoing Ovariohysterectomy: Evaluation of Clinical and Analgesic Effects | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Does this compound provide more effective perioperative pain management than meloxicam in bitches undergoing ovariohysterectomy? The first report on the comparison of visceral algesia-analgesia for ovariohysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Maropitant's Anesthetic-Sparing Effects: A Review of the Evidence
A consistent body of research demonstrates that maropitant, a neurokinin-1 (NK-1) receptor antagonist, exhibits a reproducible anesthetic-sparing effect, primarily in canine subjects. Multiple independent studies have reported a reduction in the minimum alveolar concentration (MAC) of volatile anesthetics such as sevoflurane and isoflurane when this compound is administered perioperatively. This guide provides a comprehensive comparison of the experimental data, details the methodologies employed in these key studies, and illustrates the underlying physiological pathways and experimental designs.
Quantitative Data Summary
The anesthetic-sparing effect of this compound has been quantified across several studies, with a general consensus on its ability to reduce the required concentration of inhalant anesthetics. The degree of this effect, however, appears to be influenced by the dosage of this compound, the specific anesthetic agent used, and the nature of the noxious stimulus applied.
| Species | Anesthetic Agent | This compound Dose | Noxious Stimulus | MAC Reduction (%) | Reference |
| Dog | Sevoflurane | 1.0 mg/kg IV followed by 30 µg/kg/hr IV | Ovarian ligament stimulation | 24% | [1][2][3][4][5] |
| Dog | Sevoflurane | 5.0 mg/kg IV followed by 150 µg/kg/hr IV | Ovarian ligament stimulation | 30% | |
| Dog | Sevoflurane | 5.0 mg/kg IV | Tail clamp | 16% | |
| Dog | Sevoflurane | 1 mg/kg SC | Electrical stimulation | ~15% (MAC-BAR) | |
| Dog | Isoflurane | 1 mg/kg IV | Ovariohysterectomy | Lower overall mean end-tidal concentration | |
| Dog | Isoflurane | 1 mg/kg and 5 mg/kg IV | Ovariohysterectomy | Dose-dependent reduction in isoflurane requirement | |
| Dog | Isoflurane | 1 mg/kg SQ | Ovariohysterectomy | 1.35±0.2% (vs. 1.51±0.4% for morphine) | |
| Cat | Sevoflurane | 1.0 mg/kg IV | Ovarian ligament stimulation | 15% | |
| Cat | Sevoflurane | 5.0 mg/kg IV | Ovarian ligament stimulation | No significant further decrease |
Experimental Protocols
The methodologies employed in assessing the anesthetic-sparing effects of this compound share common elements, focusing on the determination of MAC in the presence and absence of the drug.
Subject Population: The majority of studies have been conducted in healthy, young to middle-aged dogs of various breeds. A smaller number of studies have investigated this effect in cats.
Anesthesia and Instrumentation:
-
Induction: Anesthesia is typically induced with an injectable agent such as propofol.
-
Maintenance: Animals are subsequently maintained on a volatile inhalant anesthetic, most commonly sevoflurane or isoflurane, delivered in oxygen.
-
Instrumentation: Standard monitoring equipment is used, including electrocardiography, capnography, and invasive or non-invasive blood pressure monitoring. An arterial catheter may be placed for blood gas analysis and direct blood pressure measurement.
MAC Determination: The core of the experimental protocol involves the determination of the minimum alveolar concentration (MAC), which is the concentration of an inhalant anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a standardized noxious stimulus.
-
Stimulus: The noxious stimulus is a critical component and has varied between studies. Common methods include:
-
Visceral Stimulation: Laparoscopic stimulation of the ovarian pedicle or ligament.
-
Somatic Stimulation: Application of a tail clamp or electrical stimulation.
-
Surgical Stimulation: Skin incision and tissue manipulation during a surgical procedure like an ovariohysterectomy.
-
-
Procedure: The end-tidal anesthetic concentration is gradually altered, and the presence or absence of a purposeful movement in response to the stimulus is recorded. The MAC value is typically calculated as the average of the lowest concentration at which the animal did not react and the highest concentration at which it did.
Drug Administration: this compound is administered intravenously or subcutaneously at predetermined doses. A washout period of at least one week is typically allowed between different treatments in crossover study designs.
Signaling Pathway and Experimental Workflow
The anesthetic-sparing effect of this compound is believed to be mediated through its antagonism of neurokinin-1 (NK-1) receptors. Substance P, a neuropeptide involved in pain transmission, is the primary endogenous ligand for the NK-1 receptor. By blocking the binding of Substance P, this compound can modulate nociceptive signaling.
Caption: Proposed signaling pathway of this compound's anti-nociceptive effect.
The experimental workflow for determining the anesthetic-sparing effect of this compound follows a structured and controlled process to ensure reliable and reproducible results.
Caption: Experimental workflow for assessing this compound's anesthetic-sparing effect.
References
- 1. dovepress.com [dovepress.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Techniques to Spare Inhalant Anesthetic - WSAVA 2015 Congress - VIN [vin.com]
- 4. Effect of this compound, a neurokinin 1 receptor antagonist, on anesthetic requirements during noxious visceral stimulation of the ovary in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of NK-1 Receptor Antagonist (this compound) to Morphine as a Pre-Anaesthetic Agent for Canine Ovariohysterectomy | PLOS One [journals.plos.org]
A Comparative Guide to the Cross-Species Anti-Nausea Efficacy of Maropitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Maropitant's anti-nausea and anti-emetic effects across various species, supported by experimental data. We delve into its mechanism of action, compare its performance against other antiemetics, and present detailed experimental protocols to aid in research and development.
Introduction to this compound
This compound, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] It was specifically developed for veterinary use to treat and prevent vomiting in dogs and cats.[1][4] Its unique mechanism of action, which targets the final common pathway of the vomiting reflex, gives it a broad spectrum of activity against various causes of emesis, including motion sickness, chemotherapy, and opioid-induced nausea. This compound is available in both injectable and oral tablet formulations.
Mechanism of Action: Targeting the Final Emetic Pathway
This compound exerts its anti-emetic effects by blocking the action of Substance P, a key neuropeptide involved in inducing emesis.
-
Substance P and NK1 Receptors: Substance P is a neurotransmitter found in high concentrations in the key areas of the brain that control the vomiting reflex: the chemoreceptor trigger zone (CRTZ) and the vomiting center (also known as the emetic center). It initiates the vomiting cascade by binding to neurokinin-1 (NK1) receptors.
-
This compound's Antagonism: this compound acts as a competitive antagonist at the NK1 receptor. By binding to these receptors with high affinity and selectivity, it prevents Substance P from binding and initiating the neural signals that lead to nausea and vomiting.
-
Broad-Spectrum Efficacy: Because NK1 receptors are located in both the central nervous system (CRTZ and vomiting center) and the peripheral nervous system (gastrointestinal tract), this compound can block emetic signals originating from a wide variety of stimuli. This makes it more broadly effective than many other antiemetics that target specific receptors (like dopamine D2 or serotonin 5-HT3) involved in only parts of the emetic pathway.
Caption: this compound's Mechanism of Action
Cross-Species Efficacy and Validation
This compound has been studied and proven effective in multiple species, primarily dogs and cats.
-
Canine: this compound is FDA-approved for the treatment and prevention of vomiting and motion sickness in dogs. Clinical trials have demonstrated its high efficacy against emesis caused by:
-
Motion Sickness: Oral administration of this compound at a dose of 8 mg/kg significantly reduced vomiting in dogs with a history of motion sickness by 76-86% compared to a placebo.
-
Opioid Premedication: this compound (1.0 mg/kg SC) effectively prevents vomiting induced by opioids like hydromorphone and morphine when administered 30-60 minutes prior.
-
Chemotherapy: In a cisplatin-induced emesis model, this compound (1 mg/kg) completely prevented vomiting.
-
Various Clinical Aetiologies: In a large clinical trial, this compound significantly reduced vomiting from diverse causes like pancreatitis and gastritis, with only 21.8% of treated dogs continuing to vomit compared to 50% of placebo-treated dogs.
-
-
Feline: Injectable this compound is FDA-approved for treating vomiting in cats four months of age and older. It is also widely used off-label for nausea prevention. Studies have shown its effectiveness in:
-
Xylazine-induced Emesis: A 1 mg/kg dose of this compound (IV, SC, or PO) was effective in preventing vomiting induced by xylazine.
-
Motion Sickness: this compound at 1.0 mg/kg was highly effective in preventing motion-induced vomiting in cats.
-
General Use: The drug is generally well-tolerated in cats for long-term use, such as in patients with chronic kidney disease where uremic toxins can cause nausea.
-
-
Other Species: While primarily used in dogs and cats, the mechanism of action has been explored in other models. In a gerbil model, this compound demonstrated its neurokinin-1 antagonist activity, reinforcing its mechanism. While it lacks anti-emetic effects in rabbits (who cannot vomit), it has been explored for visceral pain relief in rabbits and guinea pigs.
Comparative Performance with Other Antiemetics
This compound's broad-spectrum activity often gives it an advantage over other classes of antiemetics.
-
This compound vs. Metoclopramide (Dopamine D2 Antagonist):
-
In preventing apomorphine-induced (centrally mediated) vomiting in dogs, this compound's efficacy was not significantly different from metoclopramide.
-
However, for peripherally induced vomiting (syrup of ipecac), this compound was superior to metoclopramide.
-
In dogs with parvoviral enteritis, this compound, metoclopramide, and ondansetron showed similar efficacy in reducing the severity of vomiting.
-
-
This compound vs. Ondansetron (Serotonin 5-HT3 Antagonist):
-
For preventing hydromorphone-induced vomiting in dogs, oral this compound was significantly more effective than ondansetron; only 10% of this compound-treated dogs vomited compared to 54% in the ondansetron group.
-
In a cisplatin-induced nausea model in dogs, both this compound and ondansetron completely prevented vomiting. However, ondansetron was significantly more effective at reducing nausea-like behaviors (a 90% reduction) compared to this compound (a 25% reduction).
-
-
This compound vs. Chlorpromazine (Phenothiazine Antagonist):
-
This compound showed similar or greater effectiveness compared to chlorpromazine for centrally mediated vomiting.
-
It demonstrated superior efficacy against peripherally induced vomiting when compared to chlorpromazine.
-
Quantitative Data Summary
The following table summarizes the quantitative outcomes from key comparative studies.
| Species | Emetic Challenge | This compound Efficacy (Incidence of Vomiting) | Comparator Drug | Comparator Efficacy (Incidence of Vomiting) | Placebo/Control (Incidence of Vomiting) | Citation |
| Dog | Hydromorphone (Opioid) | 10% (3/29) | Ondansetron | 54% (15/28) | 62% (19/31) | |
| Dog | Morphine (Opioid) | 0% | Metoclopramide | 38% | 71% | |
| Dog | Cisplatin (Chemotherapy) | 0% | Ondansetron | 0% | 87.5% (7/8 dogs, avg. 7 vomits) | |
| Dog | Apomorphine (Central) | Not different from comparators | Metoclopramide, Chlorpromazine | Not different from this compound | - | |
| Dog | Syrup of Ipecac (Peripheral) | Superior to comparators | Metoclopramide, Chlorpromazine | Less effective than this compound | - | |
| Dog | Motion Sickness | 13.9% | - | - | 86.1% reduction vs. placebo | |
| Dog | Various Clinical Causes | 21.8% | - | - | 50% |
Experimental Protocols and Workflows
Detailed methodologies are crucial for replicating and building upon existing research. Below is a representative protocol for a cisplatin-induced emesis study and a workflow diagram.
Experimental Protocol: Cisplatin-Induced Emesis Model in Dogs
-
Objective: To evaluate the anti-emetic and anti-nausea efficacy of this compound compared to other antiemetics and a placebo in a validated model of chemotherapy-induced nausea and vomiting.
-
Subjects: Healthy Beagle dogs of both genders, determined to be in good health by physical examination and bloodwork.
-
Study Design: A blinded, placebo-controlled, four-period crossover design is used. Each dog receives each of the four treatments, with a washout period between treatments.
-
Treatments:
-
This compound: 1 mg/kg administered intravenously (IV).
-
Ondansetron: 0.5 mg/kg IV.
-
Metoclopramide: 0.5 mg/kg IV.
-
Placebo: Saline (0.9% NaCl) administered IV.
-
-
Procedure:
-
Emetic Challenge: All dogs are administered cisplatin at a dose of 18 mg/m² intravenously to induce emesis.
-
Treatment Administration: 45 minutes after the cisplatin challenge, the assigned treatment (this compound, Ondansetron, Metoclopramide, or Placebo) is administered as a 15-minute IV infusion.
-
Observation: Dogs are continuously observed for 8 hours post-cisplatin administration.
-
-
Data Collection:
-
Vomiting: The number of retching and vomiting episodes for each dog is recorded.
-
Nausea: Nausea-associated behaviors (e.g., salivation, lip-licking, restlessness) are scored every 15 minutes by trained observers blinded to the treatments, often using a Visual Analogue Scale (VAS).
-
Biomarkers: Blood samples are collected at regular intervals to measure plasma concentrations of potential nausea biomarkers like arginine vasopressin (AVP) and cortisol, as well as the concentration of the administered antiemetic drug.
-
Caption: Workflow for a Comparative Anti-Emetic Study
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dvm360.com [dvm360.com]
- 3. Efficacy and safety of this compound, a selective neurokinin 1 receptor antagonist, in two randomized clinical trials for prevention of vomiting due to motion sickness in dogs [pubmed.ncbi.nlm.nih.gov]
- 4. qingmupharm.com [qingmupharm.com]
Maropitant's Dual Efficacy in Combating Central and Peripheral Emesis: A Comparative Analysis
For Immediate Release
A deep dive into the neuropharmacological mechanisms of Maropitant reveals its broad-spectrum anti-emetic properties, positioning it as a highly effective treatment for vomiting triggered by both central and peripheral pathways. This guide offers a comprehensive comparison of this compound's efficacy, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
This compound, a potent and selective neurokinin-1 (NK1) receptor antagonist, has demonstrated superior efficacy in preventing emesis regardless of its origin. By blocking the final common pathway in the vomiting reflex, this compound offers a significant advantage over other anti-emetics that target specific receptors in either the central or peripheral nervous systems.
Quantitative Analysis of Efficacy
Experimental data from a pivotal study by Sedlacek et al. (2008) in dogs provides a clear quantitative comparison of this compound's effectiveness against centrally and peripherally acting emetogens.
Table 1: Efficacy of this compound and Other Antiemetics in Preventing Apomorphine-Induced (Central) Emesis in Dogs [1]
| Treatment (Dose) | Route | Number of Dogs Not Vomiting / Total | Percentage Not Vomiting |
| Saline (0.1 mL/kg) | SC | 0 / 20 | 0% |
| This compound (1 mg/kg) | SC | 18 / 20 | 90% |
| Metoclopramide (0.5 mg/kg) | SC | 17 / 20 | 85% |
| Chlorpromazine (0.5 mg/kg) | SC | 19 / 20 | 95% |
| Ondansetron (0.5 mg/kg) | IV | 2 / 20 | 10% |
SC: Subcutaneous, IV: Intravenous
Table 2: Efficacy of this compound and Other Antiemetics in Preventing Ipecac-Induced (Peripheral) Emesis in Dogs [1]
| Treatment (Dose) | Route | Number of Dogs Not Vomiting / Total | Percentage Not Vomiting |
| Saline (0.1 mL/kg) | SC | 1 / 20 | 5% |
| This compound (1 mg/kg) | SC | 15 / 20 | 75% |
| Metoclopramide (0.5 mg/kg) | SC | 3 / 20 | 15% |
| Chlorpromazine (0.5 mg/kg) | SC | 4 / 20 | 20% |
| Ondansetron (0.5 mg/kg) | IV | 16 / 20 | 80% |
SC: Subcutaneous, IV: Intravenous
The data clearly indicates that this compound is highly effective in preventing both centrally and peripherally induced vomiting. In the central emesis model, its performance was comparable to other centrally acting anti-emetics like metoclopramide and chlorpromazine, and significantly superior to ondansetron. In the peripheral emesis model, this compound's efficacy was comparable to ondansetron, a peripherally acting anti-emetic, and vastly superior to metoclopramide and chlorpromazine.
Understanding the Signaling Pathways
Emesis is a complex reflex involving both central and peripheral pathways that converge on the emetic center in the brainstem.
Central Emesis Pathway: This pathway is typically activated by blood-borne toxins or drugs that stimulate the chemoreceptor trigger zone (CRTZ) in the area postrema of the brain. The CRTZ, which lies outside the blood-brain barrier, detects emetic substances in the circulation and transmits signals to the nucleus tractus solitarius (NTS) and ultimately the emetic center. Key neurotransmitters in this pathway include dopamine, which acts on D2 receptors, and substance P, which acts on NK1 receptors.
Peripheral Emesis Pathway: This pathway is initiated by irritation or inflammation of the gastrointestinal tract. Enterochromaffin cells in the gut lining release serotonin (5-HT), which stimulates 5-HT3 receptors on vagal afferent nerves. These nerves then transmit signals to the NTS, which in turn activates the emetic center. Substance P and NK1 receptors also play a crucial role in this pathway, mediating the transmission of emetic signals within the central nervous system.
This compound's mechanism of action involves blocking the binding of substance P to NK1 receptors. Since the activation of NK1 receptors is a final common step in both central and peripheral emetic pathways, this compound effectively inhibits vomiting triggered by a wide range of stimuli.[1]
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of anti-emetic drugs in a canine model, based on the methodology of Sedlacek et al. (2008).[1]
1. Animal Subjects:
-
Purpose-bred dogs (e.g., Beagles) of both sexes, determined to be in good health by a veterinarian.
-
Animals are fasted overnight prior to the experiment but have free access to water.
2. Acclimation and Housing:
-
Dogs are acclimated to the study environment and housing conditions for a specified period before the study begins.
-
They are housed individually to allow for accurate observation of emetic events.
3. Experimental Design:
-
A crossover design is often employed, where each dog receives all treatments in a randomized order with a washout period between treatments.
-
This design minimizes individual variability and reduces the number of animals required.
4. Treatment Administration:
-
The test article (e.g., this compound), placebo, and comparator drugs are administered via the specified route (e.g., subcutaneous, intravenous, oral) at a predetermined time before the emetogen challenge.
5. Emetogen Challenge:
-
Central Emesis Model: Apomorphine is administered (e.g., 0.1 mg/kg IV) to stimulate the CRTZ directly.
-
Peripheral Emesis Model: Syrup of ipecac is administered orally (e.g., 0.5 mL/kg) to induce gastric irritation.
6. Observation and Data Collection:
-
Dogs are observed continuously for a defined period (e.g., 30-60 minutes) following the emetogen challenge.
-
The primary endpoint is the number of emetic events (vomiting and retching). The absence of emesis is considered a complete response.
-
Other observations may include signs of nausea (e.g., salivation, lip licking) and any adverse events.
7. Data Analysis:
-
Statistical analysis is performed to compare the efficacy of the different treatments in preventing emesis.
Conclusion
The presented data and mechanistic insights underscore the broad-spectrum anti-emetic efficacy of this compound. Its ability to block the final common pathway of the vomiting reflex by antagonizing NK1 receptors makes it a highly effective and versatile therapeutic agent for the management of emesis from both central and peripheral origins. This comprehensive efficacy profile distinguishes this compound from other anti-emetics that have a more targeted and limited scope of action.
References
Maropitant's Expanding Therapeutic Landscape: A Comparative Guide for Researchers
Maropitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is well-established in veterinary medicine for its anti-emetic properties. However, a growing body of preclinical and clinical evidence suggests its therapeutic potential extends beyond emesis, targeting visceral pain, inflammation, and potentially anxiety. This guide provides a comparative analysis of this compound's efficacy in these non-emetic applications, supported by experimental data and detailed methodologies to inform future research and drug development.
Mechanism of Action: Beyond the Chemoreceptor Trigger Zone
This compound's primary mechanism of action is the blockade of NK1 receptors, preventing the binding of Substance P (SP).[1] SP is a neuropeptide widely distributed throughout the central and peripheral nervous systems and is a key mediator in pathways of pain, inflammation, and anxiety.[1] While its anti-emetic effects are mediated by blocking NK1 receptors in the chemoreceptor trigger zone and vomiting center, its potential for non-emetic applications stems from its ability to antagonize SP in other physiological systems.
Comparative Efficacy of this compound in Non-Emetic Applications
Analgesic Effects: A Focus on Visceral Pain
This compound has demonstrated notable analgesic effects, particularly in the context of visceral pain. This is attributed to the high density of NK1 receptors in visceral afferent nerves. Studies have shown that this compound can reduce the required concentration of inhalant anesthetics and improve postoperative pain scores.
Table 1: Analgesic and Anesthetic-Sparing Effects of this compound
| Species | Model/Procedure | This compound Dose | Comparator | Key Findings | Reference(s) |
| Dog | Ovariohysterectomy | 1 mg/kg SC | Morphine (0.5 mg/kg SC) | This compound group had significantly lower heart rate and systolic arterial pressure during surgery. Postoperative pain scores at extubation were also lower in the this compound group. | [2] |
| Dog | Ovariohysterectomy | 1 mg/kg IV | Meloxicam | This compound group showed significantly lower postoperative pain scores compared to the meloxicam and control groups. Heart rate was also significantly lower during ovarian ligament traction. | [3] |
| Dog | Noxious Visceral Stimulation (Ovary) | 1 mg/kg IV + 30 µg/kg/h CRI | - | 24% reduction in sevoflurane MAC. | [4] |
| Dog | Noxious Visceral Stimulation (Ovary) | 5 mg/kg IV + 150 µg/kg/h CRI | - | 30% reduction in sevoflurane MAC. | |
| Cat | Noxious Visceral Stimulation (Ovary) | 1 mg/kg IV | - | 15% reduction in sevoflurane MAC. |
It is important to note that while NK1 receptor antagonists as a class have shown promise in preclinical pain models, they have largely failed to translate into effective analgesics in human clinical trials for various pain states. However, the evidence in veterinary species, particularly for visceral pain, suggests a more promising outlook for this compound.
Anti-inflammatory Properties: Evidence from a Pancreatitis Model
The role of Substance P in neurogenic inflammation makes NK1 receptor antagonists like this compound a logical candidate for anti-inflammatory therapies. A study utilizing a cerulein-induced pancreatitis model in mice has provided quantitative evidence of this compound's anti-inflammatory effects.
Table 2: Anti-inflammatory Effects of this compound in a Mouse Model of Acute Pancreatitis
| Parameter | Control (Saline) | Pancreatitis (Cerulein) | Pancreatitis + this compound (8 mg/kg SC) | % Reduction with this compound | Reference |
| Plasma Amylase (U/L) | ~1,000 | ~15,000 | ~8,000 | ~47% | |
| Plasma IL-6 (pg/mL) | 3.4 ± 1.7 | 18.4 ± 6.7 | 1.6 ± 0.9 | ~91% | |
| Pancreatic MPO-positive cells/20 HPF | 0.4 ± 0.1 | 85.7 ± 15.6 | 28.3 ± 6.6 | ~67% |
These findings suggest that this compound can significantly attenuate the inflammatory cascade in acute pancreatitis, a condition where Substance P is known to play a pathogenic role.
Anxiolytic Potential: An Area for Future Investigation
The involvement of Substance P and NK1 receptors in stress and anxiety pathways suggests a potential anxiolytic effect for this compound. However, to date, there is a lack of published preclinical or clinical studies with quantitative data to validate this specific application. Standardized behavioral models in rodents, such as the elevated plus-maze and open field test, could be employed to investigate the dose-dependent anxiolytic effects of this compound.
Experimental Protocols
Cerulein-Induced Acute Pancreatitis in Mice
This model is a well-established method for studying the pathophysiology of acute pancreatitis and evaluating potential therapeutics.
Protocol:
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal (i.p.) injections of cerulein, a cholecystokinin analog. A common protocol involves hourly i.p. injections of cerulein (50 µg/kg) for a total of 6 to 10 hours.
-
Treatment: this compound (e.g., 8 mg/kg) or a vehicle control is administered subcutaneously prior to the first cerulein injection.
-
Outcome Measures:
-
Biochemical Analysis: Blood samples are collected to measure plasma levels of amylase, lipase, and inflammatory cytokines such as IL-6.
-
Histopathology: Pancreatic tissue is collected for histological examination to assess edema, inflammation, and necrosis.
-
Myeloperoxidase (MPO) Assay: Pancreatic tissue homogenates are used to quantify neutrophil infiltration via an MPO assay.
-
References
- 1. wsava.org [wsava.org]
- 2. Comparison of NK-1 Receptor Antagonist (this compound) to Morphine as a Pre-Anaesthetic Agent for Canine Ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does this compound provide more effective perioperative pain management than meloxicam in bitches undergoing ovariohysterectomy? The first report on the comparison of visceral algesia-analgesia for ovariohysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal of Maropitant
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory practice. Maropitant, a neurokinin-1 (NK1) receptor antagonist, requires careful handling and specific disposal procedures due to its potential environmental impact. Adherence to these protocols is essential for protecting aquatic ecosystems and maintaining regulatory compliance.
This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of via standard waste streams, such as sinks or regular trash, without appropriate deactivation or containment.
Personal Protective Equipment (PPE) for Handling this compound Waste
Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body | Laboratory coat or impervious clothing. |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or irritation occurs. |
This table summarizes the necessary personal protective equipment for handling this compound waste, ensuring the safety of laboratory personnel.
Step-by-Step Disposal Protocol for Laboratory Settings
The following protocol outlines the procedural steps for the proper disposal of this compound and associated waste materials in a research or drug development environment.
-
Waste Identification and Segregation : All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be classified and segregated as hazardous chemical waste.[1] This waste should not be mixed with non-hazardous laboratory trash.
-
Waste Collection : Collect all this compound waste in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical properties of the waste to prevent leaks or reactions.
-
Spill Management : In the event of a spill, absorb the material with an inert substance.[2] Carefully sweep or scoop the spilled material to avoid creating dust.[1] The spilled substance and any contaminated cleaning materials should be collected in the designated hazardous waste container. Ensure the area is well-ventilated during cleanup.
-
Final Disposal : The sealed container of this compound waste must be disposed of through a licensed and certified hazardous waste disposal company. This ensures compliance with local, regional, and national environmental regulations.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
This compound Disposal Workflow Diagram
Disposal Guidance for Veterinary Formulations (e.g., Cerenia®)
For non-laboratory settings where this compound (commonly known by the brand name Cerenia®) is used, such as in veterinary clinics or by pet owners, the disposal guidelines are different. If a drug take-back program is not available, the recommended procedure is to:
-
Mix the unused medication with an unpalatable substance like coffee grounds or cat litter. This makes the drug less appealing to children and animals.
-
Place the mixture in a sealed plastic bag to prevent leakage.
-
Dispose of the sealed bag in the household trash.
It is crucial to note that used needles and syringes from injections should never be thrown into the regular trash. They must be placed in a designated sharps disposal container immediately after use.
By adhering to these specific disposal procedures, researchers, scientists, and drug development professionals can ensure the safe handling of this compound waste, thereby protecting the environment and upholding the highest standards of laboratory safety.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Maropitant
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Maropitant, a neurokinin-1 (NK-1) receptor antagonist, with a focus on procedural, step-by-step guidance for operational and disposal plans.
Personal Protective Equipment (PPE) for this compound
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | Protects against splashes and dust, as this compound can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact, as this compound may cause an allergic skin reaction. |
| Body Protection | A lab coat or impervious clothing should be worn. For bulk processing or potential for significant exposure, impervious protective clothing is recommended. | Minimizes skin exposure. |
| Respiratory Protection | Generally not required with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. | Protects against inhalation of dust, fumes, or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a well-ventilated area.
-
Follow the storage temperature guidelines provided on the product insert.
2. Preparation and Use:
-
Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly before breaks and at the end of work.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
3. Emergency Procedures:
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor if symptoms persist.
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential health hazards, as it is very toxic to aquatic life with long-lasting effects.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash.
-
Collect the waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
2. Spill Management:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, absorb the material with an inert substance.
-
Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Ensure the area is well-ventilated.
3. Final Disposal:
-
Dispose of the hazardous waste container through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
